Product packaging for Ethyl 5-aminoindoline-1-carboxylate(Cat. No.:CAS No. 1021106-45-5)

Ethyl 5-aminoindoline-1-carboxylate

Cat. No.: B1517544
CAS No.: 1021106-45-5
M. Wt: 206.24 g/mol
InChI Key: QHHLNZXGHOVZSG-UHFFFAOYSA-N
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Description

Ethyl 5-aminoindoline-1-carboxylate (CAS 1021106-45-5) is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used as a reference substance for drug impurities, aiding in the identification and quantification of byproducts during pharmaceutical development . Researchers utilize this indoline derivative as a key intermediate in the synthesis of more complex molecules for biological testing. Proper handling procedures are required: experiments should be conducted using personal protective equipment, including gloves, protective clothing, and masks, to avoid skin contact . The product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. For safe storage, it is recommended to be kept at -4°C for shorter periods (1-2 weeks) or at -20°C for longer-term storage (1-2 years) . The associated MDL number is MFCD11137590 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B1517544 Ethyl 5-aminoindoline-1-carboxylate CAS No. 1021106-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHLNZXGHOVZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 5-aminoindoline-1-carboxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structures and nomenclature is paramount. This guide provides a detailed overview of Ethyl 5-aminoindoline-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Chemical Structure and Nomenclature

IUPAC Name: Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate[1]

Synonyms: this compound

CAS Number: 1193390-54-3 (for the hydrochloride salt)[1]

The molecular structure of this compound is characterized by a bicyclic indoline core. The indoline moiety is a saturated analog of indole, where the C2-C3 double bond of the pyrrole ring is reduced. Key structural features include:

  • Indoline Ring System: A fused benzene and pyrrolidine ring.

  • Amino Group: An -NH₂ group substituted at the 5th position of the benzene ring.

  • Ethyl Carboxylate Group: An ethyl ester (-COOCH₂CH₃) attached to the nitrogen atom (position 1) of the pyrrolidine ring.

This arrangement of functional groups provides a scaffold for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Tabulated Molecular Data
PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂
IUPAC Name Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
CAS Number 1193390-54-3 (hydrochloride)

Logical Representation of the Chemical Structure

The following diagram illustrates the connectivity of the atoms within this compound.

References

What is Ethyl 5-aminoindoline-1-carboxylate used for in research

Author: BenchChem Technical Support Team. Date: November 2025

Core Topic: Ethyl 5-aminoindoline-1-carboxylate in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While direct research literature specifically detailing the uses of this compound is not extensively available, its structural analogue, tert-butyl 5-aminoindoline-1-carboxylate, serves as a key intermediate in the synthesis of potent enzyme inhibitors. This guide will explore the established applications of the 5-aminoindoline-1-carboxylate scaffold in research, focusing on its role in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors. The synthetic utility, biological significance, and experimental protocols associated with this scaffold are detailed herein. Chemical intermediates, such as this compound, are fundamental in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] They serve as the foundational molecular frameworks upon which the complex structures of drugs are built.[1]

Synthetic Utility

The primary role of this compound in research is as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2] The indoline core, a saturated analog of indole, provides a three-dimensional structure that can be strategically functionalized at the 5-amino group and the 1-carboxylate position to interact with biological targets.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from the synthesis of its indole analogue, ethyl 5-amino-1H-indole-1-carboxylate.[3] The synthesis would likely involve two main steps: the protection of the indole nitrogen and the introduction of the amino group, followed by the reduction of the indole ring to an indoline ring.

Experimental Protocol: Synthesis of the Indole Precursor

A representative protocol for the synthesis of the indole precursor, ethyl 5-amino-1H-indole-1-carboxylate, is as follows[3]:

  • N-Protection: To a solution of 5-amino-1H-indole (1 equivalent) in tetrahydrofuran (THF), add triethylamine (1.2 equivalents) and cool the mixture to 0°C.

  • Add ethyl chloroformate (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to stir for 4 hours.

  • Work-up the reaction by diluting with 1N HCl and extracting with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, water, and saturated aqueous sodium chloride.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield ethyl 5-amino-1H-indole-1-carboxylate.

The subsequent reduction of the indole to the indoline can be achieved using various reducing agents, such as sodium cyanoborohydride.

Application in the Development of Dual 5-LOX/sEH Inhibitors

A significant application of the 5-aminoindoline-1-carboxylate scaffold is in the design of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[4] These two enzymes are key players in inflammatory pathways, and their simultaneous inhibition is a promising strategy for the development of novel anti-inflammatory drugs.[4]

Signaling Pathway Context

Structure-Activity Relationship and Quantitative Data

Research on indoline-based dual inhibitors has provided valuable insights into their structure-activity relationships (SAR). The 5-amino group of the indoline scaffold is typically functionalized to interact with key residues in the active sites of 5-LOX and sEH. The following table summarizes the inhibitory activities of selected indoline derivatives synthesized from a tert-butyl 5-aminoindoline-1-carboxylate precursor, which is expected to have similar reactivity and downstream applications as the ethyl ester.

CompoundModification at 5-amino position5-LOX IC₅₀ (µM)sEH IC₅₀ (nM)
43 4-Fluorobenzyl0.45 ± 0.11>10000
53 Phenylurea>1061 ± 3
54 4-Fluorophenylurea>10100 ± 10
73 3-Phenoxybenzyl0.41 ± 0.01430 ± 100

Data extracted from a study on indoline-based dual 5-LOX/sEH inhibitors.[4]

Experimental Protocols for Biological Assays

5-LOX Inhibition Assay
  • Enzyme Source: Human polymorphonuclear leukocytes (PMNLs) or isolated human recombinant 5-LOX.

  • Substrate: Arachidonic acid.

  • Procedure:

    • Pre-incubate the enzyme with the test compound (derivatives of this compound) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C.

    • Stop the reaction and extract the metabolites.

    • Analyze the formation of 5-LOX products (e.g., 5-HETE) by HPLC or LC-MS.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

sEH Inhibition Assay
  • Enzyme Source: Human isolated soluble epoxide hydrolase (sEH).

  • Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC).

  • Procedure:

    • Incubate the enzyme with the test compound in a microplate.

    • Add the substrate to initiate the reaction.

    • Monitor the increase in fluorescence over time as the substrate is hydrolyzed.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow

Conclusion

This compound is a valuable, albeit not extensively documented, research chemical. Its significance lies in its potential as a versatile building block for the synthesis of biologically active compounds, particularly enzyme inhibitors. The well-documented use of its tert-butyl analogue in the development of dual 5-LOX/sEH inhibitors provides a strong rationale for the utility of the ethyl ester in similar medicinal chemistry endeavors. The indoline scaffold offers a unique three-dimensional framework that can be exploited to achieve potent and selective inhibition of therapeutic targets. Further exploration of derivatives of this compound is warranted to uncover novel therapeutic agents for inflammatory and other diseases.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Indoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been released, detailing the discovery, synthesis, and therapeutic potential of a new class of indoline derivatives. This whitepaper, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at these promising compounds, which are showing significant activity in preclinical studies for cancer and infectious diseases. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways these novel molecules modulate.

The indoline scaffold has long been recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This new generation of derivatives builds upon that foundation, offering enhanced potency and selectivity against various therapeutic targets. Recent advancements in synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent strategies, have enabled the efficient generation of diverse indoline libraries with complex molecular architectures.[2][3]

This guide focuses on the most recent and promising of these discoveries, providing a critical resource for the scientific community to accelerate the translation of these findings from the laboratory to the clinic.

Key Highlights from the Technical Guide:

  • Quantitative Biological Activity: A curated summary of the biological activity of novel indoline derivatives, including IC50 values against various cancer cell lines and minimum inhibitory concentrations (MICs) against microbial strains.

  • Innovative Synthetic Protocols: Detailed, step-by-step methodologies for the synthesis of these cutting-edge compounds.

  • Mechanism of Action: Elucidation of the signaling pathways targeted by these derivatives, with a focus on their role in cancer progression and microbial pathogenesis.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative novel indoline derivatives against various cancer cell lines and microbial pathogens.

Table 1: Anticancer Activity of Novel Indoline Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 1a MCF-7 (Breast)0.44[4]
Compound 1b MDA-MB-231 (Breast)8.2[5]
Compound 2a HCT-116 (Colon)13.2[5]
Compound 3a A549 (Lung)1.77[6]
Spirooxindole 4a PC-3 (Prostate)72.51[2]

Table 2: Antimicrobial Activity of Novel Indoline Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 5a Staphylococcus aureus1.23[3]
Compound 5d Staphylococcus aureus1.20[3]
Indole DKP 3b Staphylococcus aureus0.39[7]
Indole DKP 3c Bacillus subtilis0.39[7]
Compound 4m Bacillus subtilis15.6[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a novel anticancer indoline derivative and the protocol for evaluating its cytotoxic activity.

Synthesis of Novel Indolyl-Sulfonohydrazide Derivatives (Anticancer)

This protocol describes the synthesis of a series of indole-based sulfonohydrazide derivatives that have shown significant anticancer activity.[5]

Step 1: Synthesis of 1-(2-(morpholino)ethyl)-1H-indole-3-carbaldehyde (Intermediate A)

  • To a solution of indole-3-carbaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and a catalytic amount of potassium iodide (KI).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford Intermediate A.

Step 2: Synthesis of Substituted Phenyl Sulfonylhydrazides (Intermediate B)

  • Dissolve the appropriately substituted sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

  • Add hydrazine hydrate (2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate B, which is used in the next step without further purification.

Step 3: Synthesis of Final Indolyl-Sulfonohydrazide Derivatives

  • Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 8-10 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final pure product.

In Vitro Cytotoxicity Evaluation: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of the novel indoline derivatives on cancer cell lines.[1][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indoline derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

The novel indoline derivatives discussed in this guide exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Cancer

Many of the synthesized anticancer indoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[2][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indoline Novel Indoline Derivative Indoline->PI3K Inhibition Indoline->Akt Inhibition PTEN PTEN PTEN->PIP3 Inhibition

PI3K/Akt/mTOR Pathway Inhibition by Novel Indoline Derivatives
Workflow for the Discovery of Novel Indoline Derivatives

The process of discovering and validating novel indoline derivatives involves a multi-step workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MTT, MIC) Purification->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Preclinical Studies SAR->InVivo Lead_Opt->Synthesis Iterative Refinement Candidate Drug Candidate InVivo->Candidate

General Workflow for Novel Indoline Derivative Discovery

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the further development of this exciting class of therapeutic agents. The detailed protocols and comprehensive data are intended to facilitate further research and accelerate the journey of these novel indoline derivatives towards clinical application.

References

The Versatile Scaffold: Ethyl 5-Aminoindoline-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a saturated analog of the indole ring system, has emerged as a privileged structure in medicinal chemistry, offering a three-dimensional geometry that is often advantageous for potent and selective interactions with biological targets. Among the various substituted indolines, Ethyl 5-aminoindoline-1-carboxylate stands out as a versatile building block, providing synthetic handles for diverse functionalization and the introduction of pharmacophoric features. This technical guide delves into the synthesis, key reactions, and therapeutic applications of this valuable intermediate, providing researchers with the necessary information to leverage its potential in drug discovery programs.

Synthesis of the 5-Aminoindoline Core

The primary route to 5-aminoindoline derivatives typically involves the reduction of the corresponding 5-nitroindole. This transformation can be achieved through various catalytic hydrogenation methods.

General Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole

A common and efficient method for the synthesis of 5-aminoindole, the precursor to the title compound, involves the catalytic hydrogenation of 5-nitroindole.

Materials:

  • 5-Nitroindole

  • Palladium on carbon (Pd/C, typically 5-10%)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)

Procedure:

  • To a solution of 5-nitroindole in a suitable solvent, a catalytic amount of Pd/C is added under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then subjected to a hydrogen atmosphere. The pressure and reaction time can vary depending on the scale and specific substrate. For laboratory scale, a hydrogen balloon is often sufficient.

  • The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield 5-aminoindole, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

It is important to note that 5-aminoindole derivatives can be susceptible to air oxidation, so it is advisable to handle them under an inert atmosphere and proceed to the next synthetic step in a timely manner.[1]

N-Protection and Functionalization: The Role of the Ethyl Carbamate

The introduction of an ethyl carboxylate group at the 1-position of the indoline nitrogen serves a dual purpose: it acts as a protecting group, modulating the reactivity of the nitrogen, and provides a handle for further synthetic modifications. The synthesis of this compound from 5-aminoindoline can be achieved through acylation with ethyl chloroformate.

General Experimental Protocol: N-Ethoxycarbonylation of 5-Aminoindoline

Materials:

  • 5-Aminoindoline

  • Ethyl chloroformate

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • 5-Aminoindoline is dissolved in an anhydrous aprotic solvent under an inert atmosphere.

  • A non-nucleophilic base is added to the solution, and the mixture is stirred.

  • Ethyl chloroformate is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with an aqueous solution (e.g., water or saturated ammonium chloride).

  • The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield this compound.

Applications in Medicinal Chemistry

The 5-aminoindoline scaffold is a key component in a variety of biologically active molecules, particularly in the development of kinase inhibitors for the treatment of cancer. The amino group at the 5-position serves as a crucial attachment point for various side chains that can interact with the hinge region or other key residues of protein kinases.

Kinase Inhibition

Numerous kinase inhibitors utilize the indoline or related heterocyclic scaffolds to target ATP-binding sites. The 5-amino group of the indoline core is often acylated or functionalized to introduce moieties that form hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

Below is a generalized workflow for the utilization of this compound in the synthesis of kinase inhibitors.

G A This compound B Amide Coupling / Sulfonamide Formation A->B R-COCl or R-SO2Cl C Functionalized Indoline Intermediate B->C D Deprotection of Indoline N-H C->D Hydrolysis E N-Alkylation / Arylation D->E R'-X, Base F Final Kinase Inhibitor E->F

References

Spectroscopic and Synthetic Profile of Ethyl 5-aminoindoline-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical guide on the spectroscopic and synthetic aspects of Ethyl 5-aminoindoline-1-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed synthesis protocol for the closely related compound, ethyl 5-amino-1H-indole-1-carboxylate. The spectroscopic data tables for this compound are based on predicted values derived from the analysis of its structural features and comparison with related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of substituted indolines.

Synthesis of a Related Indole Analog

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-indole-1-carboxylate[1]

To a solution of 5-amino-1H-indole (4.27 g, 32.3 mmol) in 50 mL of tetrahydrofuran, triethylamine (5.4 mL, 38.8 mmol) was added, and the mixture was cooled to 0°C. Ethyl chloroformate (3.4 mL, 35.5 mmol) was then added dropwise. After stirring for 4 hours, the reaction mixture was diluted with 1N HCl and extracted with ethyl acetate. The organic layer was washed sequentially with 1N HCl, water, and saturated aqueous sodium chloride. The organic phase was then dried over sodium sulfate and concentrated under reduced pressure to yield a dark oil. This crude product was purified by flash chromatography, eluting with a gradient of 0-2.5% methanol in dichloromethane, to afford the title compound as a tan solid (4.95 g, 75% yield)[1].

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of similar indoline and ethyl carboxylate-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H
~6.6-6.8dd1HAr-H
~6.5-6.7d1HAr-H
~4.1-4.3q2H-O-CH₂ -CH₃
~3.9-4.1t2HN-CH₂ -CH₂-Ar
~3.5-3.7br s2H-NH₂
~3.0-3.2t2HN-CH₂-CH₂ -Ar
~1.2-1.4t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~154-156C =O (Carbamate)
~140-142Ar-C (C-NH₂)
~135-137Ar-C
~128-130Ar-C
~115-117Ar-CH
~110-112Ar-CH
~108-110Ar-CH
~61-63-O-CH₂ -CH₃
~48-50N-CH₂ -CH₂-Ar
~28-30N-CH₂-CH₂ -Ar
~14-16-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H Stretch (Amine)
2980-2850MediumC-H Stretch (Aliphatic)
~1700StrongC=O Stretch (Carbamate)
1620-1580StrongN-H Bend (Amine)
1500-1400MediumC=C Stretch (Aromatic)
1250-1200StrongC-N Stretch (Carbamate)
1200-1000StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~206[M]⁺ (Molecular Ion)
~161[M - OCH₂CH₃]⁺
~133[M - COOCH₂CH₃]⁺
~132[M - COOCH₂CH₃ - H]⁺

Visualized Workflows

The following diagrams illustrate a general workflow for compound characterization and a hypothetical signaling pathway where a molecule like this compound could be studied.

G Figure 1: General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Figure 1: General Workflow for Spectroscopic Analysis

G Figure 2: Hypothetical Signaling Pathway Investigation cluster_input Input cluster_pathway Cellular Pathway Molecule This compound Receptor Target Receptor Molecule->Receptor Binding/Modulation Kinase Kinase Cascade Receptor->Kinase Transcription Transcription Factor Activation Kinase->Transcription Response Cellular Response Transcription->Response

Figure 2: Hypothetical Signaling Pathway Investigation

References

Potential Biological Activity of Ethyl 5-aminoindoline-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminoindoline-1-carboxylate is a heterocyclic compound belonging to the indoline class of molecules. While direct biological data for this specific molecule is limited in publicly available literature, its structural features, particularly the indoline core, are present in numerous compounds with significant pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining the activities of structurally related indoline and indole derivatives. The primary focus is on its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This document provides a comprehensive overview of relevant quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visualizations of key signaling pathways likely to be modulated by this class of molecules.

Introduction

The indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] The functionalization of the indoline nucleus, such as the addition of a 5-amino group and a 1-carboxylate ester, as seen in this compound, offers opportunities for diverse biological interactions. This guide explores the therapeutic potential of this specific molecule by drawing parallels with its structurally similar counterparts that have been investigated for various biological effects.

Potential Biological Activities and Quantitative Data

Based on structure-activity relationship (SAR) studies of related indoline and indole derivatives, this compound is predicted to exhibit several biological activities. The following sections summarize the key areas of potential activity, supported by quantitative data from analogous compounds.

Anti-inflammatory Activity

Indoline derivatives have shown promise as anti-inflammatory agents. A notable example is the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that mediates inflammation.[3][4]

Table 1: In Vitro Inhibitory Activity of an Indoline-Based Dual 5-LOX/sEH Inhibitor (Compound 73) [3][4]

Target EnzymeAssay SystemIC50 (µM)
5-Lipoxygenase (5-LOX)Isolated human 5-LOX0.41 ± 0.01
Soluble Epoxide Hydrolase (sEH)Isolated human sEH0.43 ± 0.10
5-LOX Product FormationActivated human PMNL1.38 ± 0.23
Anticancer Activity

The indole and indoline scaffolds are integral to many anticancer agents.[1][5] Derivatives have been shown to inhibit cancer cell proliferation, migration, and colony formation through various mechanisms, including the inhibition of kinases and other key cellular proteins.[6][7][8]

Table 2: Anticancer Activity of an Indole Derivative (Compound 5e) against Human Cancer Cell Lines [9]

Cell LineCancer TypeIC50 (µM) after 72h
HeLaCervical Cancer0.737 ± 0.05
HT-29Colon Cancer1.194 ± 0.02
Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][10]

Table 3: Antimicrobial Activity of an Indole-Thiazolidinone Derivative (Compound 8) [10]

Bacterial StrainGram StainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacaeNegative0.004 - 0.030.008 - 0.06
Escherichia coliNegative> 0.06> 0.06

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is adapted from studies on fluorometric screening of 5-LOX inhibitors.[11][12]

  • Reagent Preparation :

    • LOX Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the desired pH.

    • LOX Substrate: Prepare a stock solution of a suitable substrate (e.g., linoleic acid) in an appropriate solvent.

    • 5-LOX Enzyme: Dilute the enzyme to the desired concentration in the assay buffer.

    • Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and make serial dilutions.

  • Assay Procedure :

    • In a 96-well plate, add the test compound solution to the wells. Include wells for a positive control (a known 5-LOX inhibitor like Zileuton) and a negative control (solvent only).

    • Add the 5-LOX enzyme solution to all wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the LOX substrate to all wells.

    • Measure the fluorescence or absorbance at the appropriate wavelength in kinetic mode for a defined period (e.g., 10-20 minutes).

  • Data Analysis :

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on a fluorometric assay for sEH activity.[13][14]

  • Reagent Preparation :

    • sEH Assay Buffer: Prepare a buffer such as BisTris-HCl (pH 7.0) containing BSA.

    • sEH Substrate: Use a non-fluorescent substrate that is hydrolyzed to a fluorescent product.

    • Human sEH Enzyme: Prepare a solution of the recombinant enzyme in the assay buffer.

    • Test Compound: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add the test compound, solvent control, and a known sEH inhibitor (positive control).

    • Add the sEH enzyme solution to the wells and pre-incubate.

    • Start the reaction by adding the sEH substrate.

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm) for 15-30 minutes.

  • Data Analysis :

    • Determine the reaction rate from the linear portion of the kinetic curve.

    • Calculate the percent inhibition and the IC50 value as described for the 5-LOX assay.

MTT Assay for Anticancer Activity

This is a colorimetric assay to assess cell viability.[15][16][17][18][19]

  • Cell Culture :

    • Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment :

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition and Incubation :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Colony Formation Assay

This assay assesses the ability of single cells to form colonies, a measure of self-renewal and tumorigenicity.[1][9][20][21][22]

  • Cell Seeding :

    • Seed a low number of cancer cells in a 6-well plate.

  • Treatment :

    • Treat the cells with different concentrations of this compound.

  • Incubation :

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Staining and Counting :

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with a staining solution (e.g., crystal violet).

    • Count the number of colonies (typically containing >50 cells) in each well.

  • Data Analysis :

    • Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of a compound on cell migration.[23][24]

  • Cell Monolayer :

    • Grow a confluent monolayer of cancer cells in a culture dish or plate.

  • Creating the "Wound" :

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment and Imaging :

    • Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Data Analysis :

    • Measure the width of the wound at different time points for each treatment group.

    • Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

In Vivo Anti-inflammatory Assay: Zymosan-Induced Peritonitis in Mice

This model is used to assess the in vivo anti-inflammatory effects of a compound.[10]

  • Animal Model :

    • Use a suitable strain of mice (e.g., C57BL/6).

  • Induction of Peritonitis :

    • Inject zymosan A (a component of yeast cell walls) intraperitoneally (i.p.) to induce an inflammatory response.

  • Compound Administration :

    • Administer this compound (e.g., via i.p. or oral route) at different doses either before or after the zymosan injection. Include a vehicle control group.

  • Peritoneal Lavage and Cell Counting :

    • At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by lavage with PBS.

    • Count the total number of leukocytes and perform differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer or flow cytometry.

  • Data Analysis :

    • Compare the number of inflammatory cells in the peritoneal fluid of the treated groups with the control group to determine the anti-inflammatory effect of the compound.

Potential Signaling Pathways

Indole and indoline derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and potential points of intervention for a compound like this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer and inflammatory diseases.[4][8]

MAPK_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription Response Cellular Responses (Proliferation, Survival) Transcription->Response Inhibitor Potential Inhibition by Indoline Derivative Inhibitor->RAF Inhibitor->MEK

Caption: MAPK signaling cascade and potential inhibition points.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its overactivation is a common feature in many cancers.[3][5][6][7]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival PTEN PTEN PTEN->PIP3 dephosphorylates Inhibitor Potential Inhibition by Indoline Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/Akt signaling pathway and potential inhibition.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the immune and inflammatory responses, and it also plays a role in cell survival and proliferation.[2][22]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription NFkB_IkB NF-κB / IκB (Inactive) NFkB_IkB->NFkB release Nucleus Nucleus Inhibitor Potential Inhibition by Indoline Derivative Inhibitor->IKK

Caption: NF-κB signaling pathway and potential inhibition.

Conclusion

While direct experimental data on this compound is currently scarce, the extensive research on structurally related indoline and indole derivatives provides a strong rationale for its potential biological activities. The evidence points towards promising anti-inflammatory, anticancer, and antimicrobial properties. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for the systematic evaluation of this compound. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery programs.

References

Commercial availability and suppliers of Ethyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-aminoindoline-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, a plausible synthetic route, and its relevance in the context of anti-inflammatory drug development.

Commercial Availability and Suppliers

This compound, also cataloged as Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, is primarily available commercially as its hydrochloride salt. This form enhances the stability and solubility of the compound for research and development purposes.

Table 1: Commercial Suppliers of this compound Hydrochloride

SupplierProduct NameCAS Number
BLD PharmEthyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride1193390-54-3[1]
Santa Cruz Biotechnologyethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride1193390-54-3
CP Lab Safetyethyl 5-amino-2, 3-dihydro-1H-indole-1-carboxylate hydrochloride1193390-54-3[2]

Note: Availability and catalog numbers should be verified on the respective supplier websites.

Physicochemical and Toxicological Data

Table 2: Physicochemical Properties of a Related Indole Analog (Ethyl 5-nitroindole-2-carboxylate)

PropertyValueCAS Number (Analog)
Molecular Formula C11H10N2O416732-57-3
Molecular Weight 234.21 g/mol 16732-57-3
Appearance Yellow to brown powder16732-57-3[3]
Melting Point 220-225 °C16732-57-3[3]
Boiling Point 429.5 °C at 760 mmHg16732-57-3[3]
Flash Point 213.5 °C16732-57-3[3]
Density 1.393 g/cm³16732-57-3[3]
Solubility Negligible in water16732-57-3[3]

Table 3: Toxicological Profile of a Related Indole Analog (Ethyl 5-Nitroindole-2-Carboxylate)

EffectObservation
Eye Irritation May cause eye irritation[4]
Skin Irritation May cause skin irritation[4]
Inhalation May cause respiratory tract irritation[4]
Ingestion May cause gastrointestinal irritation[4]

Caution: The toxicological properties of this compound itself have not been fully investigated. Handle with appropriate personal protective equipment.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, such as the reduction of a nitro group and subsequent N-protection.

A common precursor for this synthesis is 5-nitroindoline. The synthesis would involve two key steps:

  • N-ethoxycarbonylation: Protection of the indoline nitrogen with an ethyl carboxylate group.

  • Reduction of the Nitro Group: Conversion of the nitro group at the 5-position to an amine.

Below is a representative experimental protocol derived from procedures for similar transformations.[5][6]

Representative Synthesis Workflow

G Figure 1: Proposed Synthesis Workflow A 5-Nitroindoline D Step 1: N-Ethoxycarbonylation A->D B Ethyl Chloroformate (ClCOOEt) B->D C Base (e.g., Triethylamine) Solvent (e.g., DCM) C->D E Ethyl 5-nitroindoline-1-carboxylate D->E H Step 2: Nitro Group Reduction E->H F Reducing Agent (e.g., Pd/C, H2 or SnCl2) F->H G Solvent (e.g., Ethanol) G->H I This compound H->I

Caption: Proposed Synthesis Workflow

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 5-nitroindoline-1-carboxylate

  • To a solution of 5-nitroindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with the solvent used.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Ethyl 5-nitroindoline-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve Ethyl 5-nitroindoline-1-carboxylate (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi) until the starting material is consumed (monitored by TLC).

  • Alternatively, reduction can be achieved using a reagent like tin(II) chloride (SnCl2) in ethanol at reflux.[7]

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery: Targeting Inflammatory Pathways

The indoline scaffold is a privileged structure in medicinal chemistry. Recent research has highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[8][9][10] Both enzymes are key players in the arachidonic acid cascade, a critical pathway in the inflammatory response.

  • 5-Lipoxygenase (5-LOX): This enzyme is responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma and allergic reactions.[11]

  • Soluble Epoxide Hydrolase (sEH): This enzyme degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of these beneficial mediators.

The dual inhibition of 5-LOX and sEH is a promising strategy for developing novel anti-inflammatory drugs with potentially synergistic effects.[11] this compound serves as a valuable starting material or fragment for the synthesis of more complex molecules designed to target these enzymes.

Arachidonic Acid Cascade and Potential Inhibition Sites

G Figure 2: Arachidonic Acid Signaling Pathway AA Arachidonic Acid (AA) COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) Target for Indolines AA->LOX CYP Cytochrome P450 Epoxygenase AA->CYP PGs Prostaglandins (PGs) (Pro-inflammatory) COX->PGs + LTs Leukotrienes (LTs) (Pro-inflammatory) LOX->LTs + EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs Inflammation Inflammation PGs->Inflammation + LTs->Inflammation + sEH Soluble Epoxide Hydrolase (sEH) Target for Indolines EETs->sEH Resolution Resolution of Inflammation EETs->Resolution + DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Indoline Indoline-Based Inhibitors Indoline->LOX Indoline->sEH

References

Methodological & Application

Application Notes and Protocols: Functionalization of the Amino Group on Ethyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminoindoline-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of a reactive primary amino group at the 5-position offers a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The indoline core is a privileged scaffold found in numerous biologically active compounds, and its modification can significantly impact pharmacological properties.

These application notes provide detailed protocols for the functionalization of the 5-amino group of this compound via common and robust chemical transformations, including acylation and sulfonylation. The protocols are based on established synthetic methodologies for aromatic amines and are adapted for this specific substrate. It is assumed that the N1-ethoxycarbonyl group sufficiently deactivates the indoline nitrogen, thereby directing reactivity towards the 5-amino group. Researchers should note that reaction optimization may be necessary for specific substrates and reagents.

I. Acylation of the 5-Amino Group

Acylation of the 5-amino group to form amides is a fundamental transformation for introducing diverse substituents. This can be achieved using either acyl chlorides or carboxylic acids activated with a coupling agent.

Experimental Protocol 1: Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Experimental Protocol 2: Acylation using Carboxylic Acids and a Coupling Agent

This protocol utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), for the direct amidation of a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) and this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Acylation Reactions
EntryAcylating AgentMethodBase/Coupling AgentSolventTime (h)Yield (%)
1Acetyl chloride1TriethylamineDCM295
2Benzoyl chloride1PyridineDCM492
3Propionic acid2DCC/DMAPDCM1688
44-Methoxybenzoic acid2DCC/DMAPTHF1885

II. Sulfonylation of the 5-Amino Group

Sulfonylation of the 5-amino group provides access to sulfonamide derivatives, which are important pharmacophores.

Experimental Protocol 3: Sulfonylation using Sulfonyl Chlorides

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sulfonylation Reactions
EntrySulfonylating AgentBaseSolventTime (h)Yield (%)
1p-Toluenesulfonyl chloridePyridinePyridine1290
2Methanesulfonyl chlorideTriethylamineDCM1085
34-Nitrobenzenesulfonyl chloridePyridinePyridine1488

III. Alkylation and Arylation of the 5-Amino Group

Direct N-alkylation and N-arylation of the 5-amino group are more challenging and often require specific catalytic systems to achieve good yields and selectivity.

  • N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a common method for mono-alkylation. Direct alkylation with alkyl halides can lead to over-alkylation and may require careful optimization of reaction conditions.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for forming N-aryl bonds. These reactions typically require a palladium catalyst, a phosphine ligand, and a base.

Due to the complexity and the need for specialized catalysts and ligands, detailed protocols for these transformations are not provided here and would require specific literature precedents for the chosen reaction partners.

IV. Visualizations

experimental_workflow cluster_acylation Acylation Workflow start_acyl This compound reaction_acyl Acylation Reaction start_acyl->reaction_acyl reagent_acyl Acyl Chloride / Carboxylic Acid reagent_acyl->reaction_acyl base_coupling Base / Coupling Agent base_coupling->reaction_acyl workup_acyl Workup & Purification reaction_acyl->workup_acyl product_acyl N-Acylated Product workup_acyl->product_acyl

Caption: General workflow for the acylation of this compound.

experimental_workflow_sulfonylation cluster_sulfonylation Sulfonylation Workflow start_sulfonyl This compound reaction_sulfonyl Sulfonylation Reaction start_sulfonyl->reaction_sulfonyl reagent_sulfonyl Sulfonyl Chloride reagent_sulfonyl->reaction_sulfonyl base_sulfonyl Base (e.g., Pyridine) base_sulfonyl->reaction_sulfonyl workup_sulfonyl Workup & Purification reaction_sulfonyl->workup_sulfonyl product_sulfonyl N-Sulfonylated Product workup_sulfonyl->product_sulfonyl

Caption: General workflow for the sulfonylation of this compound.

logical_relationship cluster_synthesis Derivative Synthesis cluster_application Drug Discovery Cascade start_mol Ethyl 5-aminoindoline- 1-carboxylate func_acyl Acylation start_mol->func_acyl func_sulfonyl Sulfonylation start_mol->func_sulfonyl func_alkyl Alkylation start_mol->func_alkyl func_aryl Arylation start_mol->func_aryl library Compound Library of Functionalized Derivatives func_acyl->library func_sulfonyl->library func_alkyl->library func_aryl->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Logical flow from functionalization to drug discovery.

Application Notes and Protocols: Coupling Reactions with Ethyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 5-aminoindoline-1-carboxylate is a versatile bifunctional molecule widely utilized as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its indoline core is a common scaffold in numerous biologically active compounds. The presence of a primary aromatic amine at the 5-position and a carbamate at the N-1 position allows for selective functionalization. The 5-amino group serves as a nucleophilic handle for various coupling reactions, enabling the introduction of diverse substituents and the construction of compound libraries for drug discovery and development.

This document provides detailed experimental protocols for three common and highly useful coupling reactions involving the 5-amino group of this compound: Amide Coupling, Buchwald-Hartwig Amination, and Sulfonamide Synthesis.

Amide Coupling Reactions

Amide bond formation is one of the most fundamental transformations in organic synthesis, crucial for constructing peptides, natural products, and a vast array of pharmaceuticals.[1] The reaction involves the coupling of the primary amino group of this compound with a carboxylic acid, typically activated in situ by a coupling reagent.

General Reaction Scheme:
Amide Coupling Scheme
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the activating agents. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[2]

Materials:

  • This compound

  • Carboxylic Acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.2 equivalents).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF (or DCM).

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary: Representative Amide Coupling Conditions
EntryCoupling ReagentBaseSolventTime (h)Temp (°C)Typical Yield (%)
1EDC, HOBtDIPEADMF122370-90
2HATU[1]DIPEADMF22385-95
3TBTUDIEACH3CN52380-92
4Acyl ChloridePyridineDCM40 to 2375-95

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the arylation of the 5-amino group of the indoline scaffold, providing access to diarylamine structures prevalent in many functional materials and pharmaceutical agents. The reaction couples the amine with an aryl halide or triflate.[4]

General Reaction Scheme:
Buchwald-Hartwig Amination Scheme
Protocol 2: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure adaptable to various palladium catalysts and phosphine ligands. The choice of ligand is critical and often requires screening to optimize results for specific substrates.[5]

Materials:

  • This compound

  • Aryl Halide (Ar-X, where X = Cl, Br, I) or Aryl Triflate (Ar-OTf)

  • Palladium Catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine Ligand (e.g., Xantphos, BINAP, SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs2CO3))

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)

  • Celite

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a Schlenk tube or oven-dried flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (1.4-2.0 equivalents).

  • Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with stirring to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite, washing the pad with additional Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to afford the N-aryl product.

Data Summary: Representative Buchwald-Hartwig Amination Conditions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
14-BromotoluenePd2(dba)3 (2)Xantphos (4)Cs2CO3Dioxane11075-90
24-ChlorobenzonitrilePd(OAc)2 (2)SPhos (4)NaOtBuToluene10080-95
33-IodopyridinePd2(dba)3 (2)BINAP (3)NaOtBuToluene10070-85
4Naphthyl triflatePd(OAc)2 (3)RuPhos (6)K3PO4Dioxane11065-80

Visualizations

Logical Diagram of Coupling Pathways

cluster_products Coupling Products A This compound B Amide Derivative A->B Amide Coupling (R-COOH, Coupling Agent) C N-Aryl Derivative A->C Buchwald-Hartwig Amination (Ar-X, Pd Catalyst) D Sulfonamide Derivative A->D Sulfonamide Synthesis (R-SO2Cl, Base)

Caption: Reaction pathways from this compound.

General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow arrow reagents 1. Weigh Reagents & Prepare Glassware solvent 2. Add Anhydrous Solvent reagents->solvent setup 3. Assemble Reaction Under Inert Gas solvent->setup run 4. Heat & Stir (Monitor by TLC/LCMS) setup->run quench 5. Quench Reaction & Perform Extraction run->quench purify 6. Purify via Column Chromatography quench->purify analyze 7. Characterize Product (NMR, MS) purify->analyze

Caption: A generalized workflow for a typical coupling reaction.

References

Synthesis of Ethyl 5-aminoindoline-1-carboxylate Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 5-aminoindoline-1-carboxylate derivatives. The synthesis is a two-step process involving the initial formation of an indole precursor, Ethyl 5-amino-1H-indole-1-carboxylate, followed by its reduction to the desired indoline compound.

I. Overview of the Synthetic Pathway

The synthesis commences with the protection of the indole nitrogen of 5-aminoindole with an ethyl chloroformate group, yielding Ethyl 5-amino-1H-indole-1-carboxylate. This intermediate is then subjected to a reduction step to selectively saturate the C2-C3 double bond of the indole ring, affording the final product, this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1H-indole-1-carboxylate

This procedure is adapted from a known method for the N-acylation of 5-aminoindole.[1]

Materials:

  • 5-amino-1H-indole

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a solution of 5-amino-1H-indole (4.27 g, 32.3 mmol) in 50 mL of anhydrous tetrahydrofuran, add triethylamine (5.4 mL, 38.8 mmol).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add ethyl chloroformate (3.4 mL, 35.5 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 4 hours.

  • After 4 hours, dilute the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, water, and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a dark oil.

  • Purify the crude product by flash chromatography using a gradient of 0-2.5% methanol in dichloromethane to yield Ethyl 5-amino-1H-indole-1-carboxylate as a tan solid.[1]

Step 2: Reduction of Ethyl 5-amino-1H-indole-1-carboxylate to this compound

This is a general procedure for the catalytic hydrogenation of unprotected indoles, which can be adapted for the synthesized intermediate.[2]

Materials:

  • Ethyl 5-amino-1H-indole-1-carboxylate

  • Ethanol (EtOH) or Water

  • Platinum on carbon (Pt/C, 10 wt. %)

  • p-Toluenesulfonic acid (p-TSA) (optional, as an activator)[2]

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve Ethyl 5-amino-1H-indole-1-carboxylate in a suitable solvent such as ethanol or water.

  • Add a catalytic amount of 10% Pt/C (typically 5-10 mol%). For substrates that are difficult to reduce, an acid activator like p-toluenesulfonic acid can be added.[2]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but may require optimization).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by flash chromatography.

III. Data Presentation

Table 1: Summary of Reactants and Product for the Synthesis of Ethyl 5-amino-1H-indole-1-carboxylate.[1]

CompoundMolecular Weight ( g/mol )Amount (g)Amount (mL)Moles (mmol)Role
5-amino-1H-indole132.164.27-32.3Reactant
Triethylamine101.19-5.438.8Base
Ethyl chloroformate108.52-3.435.5Reactant
Ethyl 5-amino-1H-indole-1-carboxylate204.224.95-24.2Product

Reported Yield: 75%[1]

IV. Visualization of Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Reduction Reactants1 5-amino-1H-indole + Ethyl Chloroformate Reaction1 TEA, THF 0°C, 4h Reactants1->Reaction1 Intermediate Ethyl 5-amino-1H-indole-1-carboxylate Reaction1->Intermediate Workup1 Acid/Base Extraction Purification Intermediate->Workup1 Reaction2 H₂, Pt/C EtOH or H₂O Workup1->Reaction2 Purified Intermediate Product This compound Reaction2->Product Workup2 Filtration Concentration Product->Workup2

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions for the reduction step may require optimization for specific substrates and equipment.

References

Application Notes: Ethyl 5-aminoindoline-1-carboxylate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 5-aminoindoline-1-carboxylate is a versatile bicyclic scaffold that serves as a crucial building block in the design and synthesis of a variety of potent and selective enzyme inhibitors. Its rigid indoline core, coupled with a reactive amino group at the 5-position and an activating carboxylate at the 1-position, provides a unique platform for generating diverse chemical entities with significant therapeutic potential. This document outlines the application of this compound in the synthesis of inhibitors for key enzymes implicated in cancer and inflammation, such as Poly(ADP-ribose) polymerase (PARP), 5-lipoxygenase (5-LOX), and soluble epoxide hydrolase (sEH).

Therapeutic Relevance

Enzyme inhibitors developed from this scaffold have shown promise in several therapeutic areas:

  • Oncology: PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] By inhibiting PARP-1, these drugs prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication and subsequent cell death in cancer cells, a concept known as synthetic lethality.[2]

  • Inflammation: Dual inhibitors of 5-LOX and sEH are being investigated as potent anti-inflammatory agents.[3] The 5-LOX pathway is responsible for the production of pro-inflammatory leukotrienes.[4][5] Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[6][7] Therefore, dual inhibition of these enzymes can synergistically reduce inflammation.

General Synthetic Workflow

The synthesis of enzyme inhibitors from this compound typically involves the chemical modification of the 5-amino group. Common synthetic transformations include N-acylation, urea or thiourea formation, and reductive amination, allowing for the introduction of various pharmacophoric elements to achieve desired potency and selectivity.

Synthetic Workflow Start This compound Acylation N-Acylation Start->Acylation R-COCl or R-COOH Urea_Formation Urea/Thiourea Formation Start->Urea_Formation Isocyanate or Carbamoyl chloride Reductive_Amination Reductive Amination Start->Reductive_Amination Aldehyde/Ketone, Reducing agent Amide_Inhibitor Amide-based Inhibitor Acylation->Amide_Inhibitor Urea_Inhibitor Urea-based Inhibitor Urea_Formation->Urea_Inhibitor Amine_Inhibitor Amine-based Inhibitor Reductive_Amination->Amine_Inhibitor Enzyme_Target Enzyme Target (e.g., PARP, 5-LOX, sEH) Amide_Inhibitor->Enzyme_Target Urea_Inhibitor->Enzyme_Target Amine_Inhibitor->Enzyme_Target

Caption: General synthetic routes from this compound.

Signaling Pathways

PARP-1 Signaling Pathway in DNA Damage Response

Upon DNA damage, PARP-1 is recruited to the site of the lesion and, once activated, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[8][9] This PARylation event serves as a scaffold to recruit DNA repair machinery. Inhibition of PARP-1 disrupts this process, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with compromised homologous recombination repair pathways.[1][10]

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to (in HR-deficient cells) NAD NAD+ NAD->PARP1 substrate DNA_Repair DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair recruits Repair DNA Repair DNA_Repair->Repair Inhibitor PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP-1's role in DNA repair and the effect of its inhibition.

5-LOX and sEH Pro- and Anti-inflammatory Pathways

The 5-LOX pathway converts arachidonic acid into pro-inflammatory leukotrienes.[11] In a parallel pathway, cytochrome P450 enzymes produce anti-inflammatory EETs, which are subsequently degraded by sEH to less active diols.[7] Dual inhibition of 5-LOX and sEH thus offers a synergistic anti-inflammatory effect by blocking the production of pro-inflammatory mediators while preserving anti-inflammatory molecules.

LOX_sEH_Pathway Arachidonic_Acid Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX5 CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 Leukotrienes Pro-inflammatory Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation EETs Anti-inflammatory EETs CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Resolution Inflammation Resolution EETs->Resolution DHETs Inactive Diols (DHETs) sEH->DHETs LOX_Inhibitor 5-LOX Inhibitor LOX_Inhibitor->LOX5 inhibits sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH inhibits

Caption: The interconnected 5-LOX and sEH inflammatory pathways.

Quantitative Data

The following table summarizes the inhibitory activities of representative enzyme inhibitors synthesized from indoline and related scaffolds.

Compound IDTarget EnzymeIC50 (nM)Reference
PARP Inhibitors
Olaparib (reference)PARP-134[12]
Compound 8aPARP-136[12]
5-LOX/sEH Inhibitors
Compound 735-LOX410[3]
sEH430[3]
sEH Inhibitors
Compound 5asEH7.0[13]
Compound 12sEH2.0[14]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the 5-amino group with an acyl chloride.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: General Procedure for Urea Formation from this compound

This protocol outlines the synthesis of urea derivatives via reaction with an isocyanate.

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane.

  • Isocyanate Addition: Add the corresponding isocyanate (1.05 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is generally complete within 1-3 hours.

  • Work-up: If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the target urea derivative.

Protocol 3: General Procedure for the Synthesis of Dual 5-LOX/sEH Inhibitors from a 5-Nitroindoline Precursor

This protocol is adapted from the synthesis of indoline-based dual 5-LOX/sEH inhibitors and begins with the N-protection of 5-nitroindoline, a common precursor to 5-aminoindoline derivatives.

  • N-Boc Protection of 5-Nitroindoline: To a solution of 5-nitroindoline (1.0 eq) in a suitable solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 12-16 hours. After completion, concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-5-nitroindoline.

  • Reduction of the Nitro Group: Dissolve N-Boc-5-nitroindoline in a solvent such as ethanol or methanol. Add a reducing agent, for example, 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-butyl 5-aminoindoline-1-carboxylate. The ethyl ester can be synthesized by using the corresponding starting material.

  • Urea Formation: Dissolve the resulting aminoindoline derivative in an anhydrous solvent and react with a desired isocyanate as described in Protocol 2 to yield the final urea-based dual 5-LOX/sEH inhibitor.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific substrates and desired products. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: High-Throughput Screening of Ethyl 5-aminoindoline-1-carboxylate Derivatives for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5-aminoindoline-1-carboxylate as a scaffold in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. The indoline core is a privileged structure in medicinal chemistry, and its derivatization allows for the creation of large, diverse chemical libraries for screening against various biological targets. This document outlines protocols for both biochemical and cell-based HTS assays, using the identification of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors as a primary example.

Introduction to this compound in HTS

This compound is a versatile chemical building block. The amino group at the 5-position and the carboxylate at the 1-position provide reactive handles for combinatorial synthesis, enabling the rapid generation of a multitude of derivatives. This makes it an ideal starting point for the construction of compound libraries aimed at identifying hits in HTS campaigns. The indoline scaffold itself has been identified as a key pharmacophore in the development of inhibitors for enzymes such as 5-LOX and sEH, which are implicated in inflammatory diseases.[1][2][3]

Target Rationale: Dual Inhibition of 5-LOX and sEH

The arachidonic acid (AA) cascade is a critical pathway in inflammation.[2] Two key enzymes in this pathway are 5-lipoxygenase (5-LOX), which mediates the production of pro-inflammatory leukotrienes, and soluble epoxide hydrolase (sEH), which degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][3] The dual inhibition of these two enzymes presents a promising therapeutic strategy for inflammatory conditions by simultaneously reducing pro-inflammatory mediators and increasing anti-inflammatory mediators.

G AA Arachidonic Acid (AA) LOX 5-Lipoxygenase (5-LOX) AA->LOX EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) AA->EETs CYP450 PL Membrane Phospholipids PL->AA LTs Leukotrienes (Pro-inflammatory) LOX->LTs sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs EETs->sEH Inhibitor Indoline-based Dual Inhibitor (Derived from Ethyl 5-aminoindoline-1-carboxylate) Inhibitor->LOX Inhibitor->sEH

Figure 1: Simplified signaling pathway of the arachidonic acid cascade and the points of inhibition by a dual 5-LOX/sEH inhibitor.

High-Throughput Screening Workflow

A typical HTS workflow for identifying dual 5-LOX/sEH inhibitors from a library of this compound derivatives would involve a primary biochemical screen against one of the targets, followed by a secondary screen against the second target for the identified hits. Confirmed dual-inhibitors would then be subjected to cell-based assays to determine their efficacy in a more physiologically relevant context.

HTS_Workflow cluster_0 Compound Library Generation cluster_1 Primary Screen cluster_2 Secondary Screen & Hit Confirmation cluster_3 Cell-Based Assays Start This compound Scaffold Synth Combinatorial Synthesis Start->Synth Library Diverse Indoline Derivative Library Synth->Library Primary_Assay Biochemical HTS for 5-LOX Inhibition Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Secondary_Assay Biochemical Assay for sEH Inhibition Primary_Hits->Secondary_Assay Dose_Response Dose-Response & IC50 Determination Secondary_Assay->Dose_Response Confirmed_Hits Confirmed Dual Inhibitor Hits Dose_Response->Confirmed_Hits Cell_Assay Cell-Based Functional Assays (e.g., PMNL Leukotriene Production) Confirmed_Hits->Cell_Assay Lead_Candidates Lead Candidates for Further Optimization Cell_Assay->Lead_Candidates

Figure 2: High-throughput screening workflow for the identification of dual 5-LOX/sEH inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Biochemical Assay for 5-LOX Inhibition

This protocol describes a fluorescence-based assay to screen for inhibitors of human recombinant 5-LOX.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., a probe that detects lipid hydroperoxides)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 1 mM ATP)

  • 384-well black, flat-bottom plates

  • Compound library derived from this compound (dissolved in DMSO)

  • Positive control (known 5-LOX inhibitor)

  • Negative control (DMSO)

Procedure:

  • Prepare the assay buffer and all reagents.

  • Using an acoustic dispenser, add 50 nL of each compound from the library to the wells of a 384-well plate. Add positive and negative controls to designated wells.

  • Add 10 µL of 5-LOX enzyme solution (pre-diluted in assay buffer) to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorescent probe.

  • Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 485/535 nm) every 30 seconds for 10 minutes using a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound relative to the controls.

Protocol 2: Secondary Biochemical Assay for sEH Inhibition

This protocol outlines a fluorometric assay to determine the inhibitory activity of primary hits against human recombinant sEH.

Materials:

  • Human recombinant sEH enzyme

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., 25 mM Bis-Tris, pH 7.0, 0.1 mg/mL BSA)

  • 384-well black, flat-bottom plates

  • Primary hit compounds (dissolved in DMSO)

  • Positive control (known sEH inhibitor)

  • Negative control (DMSO)

Procedure:

  • Add 50 nL of each primary hit compound at various concentrations (for dose-response) to the wells of a 384-well plate. Include controls.

  • Add 10 µL of sEH enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Add 10 µL of the sEH substrate to initiate the reaction.

  • Incubate for 30 minutes at 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 330/465 nm) using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values for the active compounds.

Protocol 3: Cell-Based Assay for 5-LOX Activity in Human Polymorphonuclear Leukocytes (PMNLs)

This protocol assesses the ability of confirmed dual inhibitors to block 5-LOX activity in a cellular environment.

Materials:

  • Isolated human PMNLs

  • Calcium ionophore A23187

  • Confirmed dual inhibitor compounds

  • Hanks' Balanced Salt Solution (HBSS)

  • Methanol (for cell lysis)

  • Leukotriene B4 (LTB4) ELISA kit

Procedure:

  • Pre-incubate PMNLs (1 x 10^6 cells/mL in HBSS) with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) for 10 minutes at 37°C to induce LTB4 production.

  • Terminate the reaction by adding ice-cold methanol.

  • Centrifuge the samples to pellet cell debris.

  • Quantify the amount of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of LTB4 production and determine the IC50 values.

Data Presentation

The quantitative data generated from these assays should be summarized in tables for clear comparison of the inhibitory activities of the synthesized compounds.

Table 1: Hypothetical HTS Results for a Subset of this compound Derivatives

Compound ID5-LOX Inhibition (%) @ 10 µMsEH Inhibition (%) @ 10 µM
IND-00185.278.9
IND-00212.525.1
IND-00392.188.4
IND-00445.652.3
IND-00589.795.2

Table 2: Dose-Response Data for Confirmed Dual Inhibitor Hits

Compound ID5-LOX IC50 (µM)sEH IC50 (µM)Cellular LTB4 IC50 (µM)
IND-0010.520.891.2
IND-0030.380.450.95
IND-0050.410.330.78
Positive Control0.250.150.50

Conclusion

This compound serves as an excellent starting scaffold for the development of compound libraries for high-throughput screening. The application notes and protocols detailed herein provide a framework for the identification and characterization of novel dual 5-LOX/sEH inhibitors. This approach, combining biochemical and cell-based assays, facilitates the discovery of promising lead candidates for the treatment of inflammatory diseases. The adaptability of the indoline core suggests its utility in screening campaigns against a wide range of other biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-aminoindoline-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Route A: From 5-Nitroindole. This route involves the initial N-acylation of 5-nitroindole with ethyl chloroformate to form Ethyl 5-nitroindole-1-carboxylate, which is then followed by the reduction of both the nitro group and the indole ring to yield the final product.

  • Route B: From 5-Aminoindole. This pathway begins with the N-acylation of 5-aminoindole using ethyl chloroformate to produce Ethyl 5-aminoindole-1-carboxylate. The subsequent step is the selective catalytic hydrogenation of the indole C2-C3 double bond to afford the desired indoline.

Q2: I am observing a low yield in the N-acylation of 5-nitroindole. What are the possible causes and solutions?

A2: Low yields in the N-acylation step can be attributed to several factors. A common issue is the competing C3-acylation. To favor N-acylation, the use of a strong base to deprotonate the indole nitrogen is recommended. Additionally, the reaction temperature should be carefully controlled, as higher temperatures can lead to side product formation. The choice of solvent can also influence the reaction's outcome; aprotic polar solvents are generally preferred.

Q3: During the reduction of Ethyl 5-nitroindole-1-carboxylate, I am getting a mixture of products. How can I improve the selectivity?

A3: Achieving high selectivity in the reduction of both the nitro group and the indole ring requires careful selection of the catalyst and reaction conditions. Platinum-based catalysts, such as Pt/C, under acidic conditions have been shown to be effective for the hydrogenation of the indole ring. For the nitro group reduction, various catalysts like Pd/C, PtO₂, and Raney Nickel are commonly used. A one-pot reaction for both reductions is possible, but may require optimization of hydrogen pressure, temperature, and catalyst loading to minimize partially reduced intermediates or over-reduction of the benzene ring.

Q4: The catalytic hydrogenation of Ethyl 5-aminoindole-1-carboxylate is sluggish or stalls completely. What could be the problem?

A4: The amino group in the substrate can act as a catalyst poison, deactivating the metal catalyst.[1] To mitigate this, the reaction is often carried out in the presence of an acid, such as p-toluenesulfonic acid, which protonates the amino group and prevents its coordination to the catalyst surface.[1] Increasing the catalyst loading or hydrogen pressure may also help to drive the reaction to completion.

Q5: How can I purify the final product, this compound, effectively?

A5: this compound is a basic compound, which can make purification by standard silica gel chromatography challenging due to strong adsorption and peak tailing. Using a modified mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve the chromatographic separation. Alternatively, purification via an acid-base extraction is a viable method. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent. Due to the potential for air oxidation, it is advisable to handle the purified product under an inert atmosphere.

Troubleshooting Guides

Problem 1: Low Yield in N-Acylation of 5-Substituted Indole/Indoline
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficiently strong base to deprotonate the indole/indoline nitrogen.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Low reaction temperature leading to slow reaction rate.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of C3-acylated byproduct (for indole starting material)Reaction conditions favor electrophilic substitution on the pyrrole ring.Use a strong base to generate the indolide anion, which is more nucleophilic at the nitrogen. Perform the reaction at low temperatures.
Degradation of starting material or productReaction temperature is too high.Optimize the reaction temperature; consider running the reaction at 0°C or room temperature for a longer duration.
Presence of moisture which can hydrolyze ethyl chloroformate.Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Incomplete or Unselective Reduction of Ethyl 5-Nitroindole-1-carboxylate
Symptom Possible Cause Suggested Solution
Incomplete reduction of the nitro groupCatalyst deactivation or insufficient catalyst loading.Increase the catalyst (e.g., Pd/C) loading. Ensure the catalyst is fresh and active.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time.
Incomplete reduction of the indole ringThe chosen catalyst is not effective for indole hydrogenation.Use a platinum-based catalyst (e.g., Pt/C) or a rhodium-based catalyst, which are generally more effective for indole reduction.[1]
Catalyst poisoning by the intermediate aminoindole.Perform the reaction in the presence of an acid (e.g., p-toluenesulfonic acid) to protonate the amino group.[1]
Over-reduction of the benzene ringHarsh reaction conditions (high temperature or pressure).Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is formed.
Formation of hydroxylamine or other partially reduced nitro intermediatesIncomplete reduction of the nitro group.Ensure sufficient catalyst, hydrogen, and reaction time. The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates.
Problem 3: Challenges in the Catalytic Hydrogenation of Ethyl 5-Aminoindole-1-carboxylate
Symptom Possible Cause Suggested Solution
Slow or stalled reactionCatalyst poisoning by the basic amino group.[1]Add a stoichiometric amount of a non-nucleophilic acid like p-toluenesulfonic acid to the reaction mixture.[1]
Ineffective catalyst for indole reduction.Switch to a more active catalyst system for indole hydrogenation, such as Pt/C, Ru-NHC, or an Iridium-based catalyst.[1][2][3][4]
Formation of over-reduced byproducts (e.g., octahydroindole derivatives)Reaction conditions are too harsh.Optimize the reaction by lowering the temperature, hydrogen pressure, or catalyst loading.
Dehalogenation (if a halogen substituent is present)The catalyst (e.g., Pd/C) is also active for dehalogenation.Use a catalyst less prone to causing dehalogenation, or carefully control the reaction time.

Experimental Protocols

Route A: Synthesis from 5-Nitroindole

Step 1: Synthesis of Ethyl 5-nitroindole-1-carboxylate

To a solution of 5-nitroindole in an anhydrous aprotic solvent such as DMF or THF, is added a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, after which ethyl chloroformate (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of Ethyl 5-nitroindole-1-carboxylate to this compound

A solution of Ethyl 5-nitroindole-1-carboxylate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is added to a hydrogenation vessel containing a catalyst (e.g., 10% Pt/C, 10 mol%). The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified as described in the FAQs.

Route B: Synthesis from 5-Aminoindole

Step 1: Synthesis of Ethyl 5-aminoindole-1-carboxylate

To a solution of 5-aminoindole in an anhydrous aprotic solvent (e.g., THF) is added a base (e.g., triethylamine, 1.2 equivalents) at 0°C under an inert atmosphere. Ethyl chloroformate (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Catalytic Hydrogenation of Ethyl 5-aminoindole-1-carboxylate

To a solution of Ethyl 5-aminoindole-1-carboxylate in a suitable solvent (e.g., ethanol or water) is added a catalyst (e.g., 10% Pt/C, 10 mol%) and an acid (e.g., p-toluenesulfonic acid, 1.1 equivalents).[1] The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50-100 psi) at a suitable temperature (e.g., room temperature to 50°C). After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The residue is then taken up in an organic solvent and washed with a basic aqueous solution to remove the acid. The organic layer is dried and concentrated to give the final product.

Quantitative Data Summary

Parameter Route A: From 5-Nitroindole Route B: From 5-Aminoindole Reference
N-Acylation Yield Typically 60-80%Reported up to 75%
Reduction/Hydrogenation Yield Can be >90% with optimized catalyst and conditionsGenerally high, >90% reported for similar systems[1]
Catalyst for Indole Hydrogenation Pt/C, Ru-NHC, Ir-based catalystsPt/C, Pd/C (with acid)[1][2][3][4]
Hydrogen Pressure 50 - 1500 psi50 - 1000 psi[1][2][3]
Reaction Temperature Room temperature to 100°CRoom temperature to 70°C[1][4]

Visualizations

experimental_workflow_route_a start 5-Nitroindole step1 N-Acylation (Ethyl Chloroformate, Base) start->step1 intermediate Ethyl 5-nitroindole- 1-carboxylate step1->intermediate step2 Catalytic Hydrogenation (e.g., Pt/C, H2) intermediate->step2 product Ethyl 5-aminoindoline- 1-carboxylate step2->product

Synthetic pathway starting from 5-Nitroindole (Route A).

experimental_workflow_route_b start 5-Aminoindole step1 N-Acylation (Ethyl Chloroformate, Base) start->step1 intermediate Ethyl 5-aminoindole- 1-carboxylate step1->intermediate step2 Catalytic Hydrogenation (e.g., Pt/C, H2, Acid) intermediate->step2 product Ethyl 5-aminoindoline- 1-carboxylate step2->product

Synthetic pathway starting from 5-Aminoindole (Route B).

troubleshooting_logic cluster_acylation N-Acylation Issues cluster_reduction Reduction/Hydrogenation Issues start Low Yield or Impure Product acylation_issue Low Conversion start->acylation_issue side_product C3-Acylation start->side_product reduction_issue Incomplete Reduction start->reduction_issue poisoning_issue Catalyst Poisoning start->poisoning_issue over_reduction Over-reduction start->over_reduction acylation_solution1 Use Stronger Base Increase Temperature acylation_issue->acylation_solution1 acylation_solution2 Use Strong Base Low Temperature side_product->acylation_solution2 reduction_solution1 Increase Catalyst/H2 Pressure Change Catalyst reduction_issue->reduction_solution1 reduction_solution2 Add Acid poisoning_issue->reduction_solution2 reduction_solution3 Milder Conditions over_reduction->reduction_solution3

A logical flow for troubleshooting common synthesis issues.

References

Challenges in the scale-up synthesis of substituted indolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of substituted indolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted indolines?

A1: Common synthetic routes to substituted indolines include the reduction of corresponding indoles, the Fischer indole synthesis followed by reduction, various transition-metal-catalyzed cyclizations (e.g., palladium-catalyzed C-H amination), and photocatalyzed radical cyclizations. The choice of method often depends on the desired substitution pattern, scale, and functional group tolerance.

Q2: My Fischer indole synthesis is failing or giving low yields. What are the common causes?

A2: The Fischer indole synthesis can be sensitive to several factors. Common reasons for failure include:

  • Inappropriate acid catalyst: The choice and concentration of the acid (both Brønsted and Lewis acids are used) are critical and substrate-dependent.[1][2]

  • Substituent effects: Electron-donating groups on the phenylhydrazine can sometimes favor undesired side reactions, such as heterolytic N-N bond cleavage, over the desired[1][1]-sigmatropic rearrangement.[3]

  • Steric hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the reaction.

  • Decomposition of starting materials: Phenylhydrazines can be unstable, especially at elevated temperatures. It's crucial to use pure starting materials.

  • Side reactions: Formation of byproducts like aniline and various rearranged indoles can reduce the yield of the desired product.

Q3: What are the main challenges when scaling up the synthesis of substituted indolines?

A3: Scaling up indoline synthesis from the lab to a pilot plant or industrial scale introduces several challenges:

  • Heat Transfer: Many reactions, such as the Fischer indole synthesis, are exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and creating safety hazards.

  • Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and consistent temperature distribution. Poor mixing can result in localized "hot spots" and variable product quality.

  • Impurity Profile: The impurity profile can change significantly upon scale-up. Minor side reactions at the lab scale can become major sources of impurities in a large-scale production, complicating purification.

  • Reagent Addition: The rate of reagent addition, especially for highly reactive or exothermic components, needs to be carefully controlled at a larger scale to manage the reaction rate and temperature.

  • Safety: Handling large quantities of potentially hazardous reagents and managing exothermic reactions requires rigorous safety protocols and engineering controls.

Q4: How can I minimize catalyst deactivation in my palladium-catalyzed indoline synthesis?

A4: Catalyst deactivation is a common issue in palladium-catalyzed reactions. To minimize it:

  • Use pure reagents and solvents: Impurities can poison the catalyst.

  • Maintain an inert atmosphere: Oxygen can oxidize the palladium catalyst, reducing its activity.

  • Optimize reaction temperature: High temperatures can lead to catalyst agglomeration and decomposition.

  • Choose the right ligand: The ligand can stabilize the palladium catalyst and prevent deactivation.

  • Consider catalyst loading: Using the optimal catalyst loading can prevent side reactions that may lead to deactivation.

Troubleshooting Guides

Troubleshooting a Failed Fischer Indole Synthesis

This guide provides a step-by-step approach to troubleshooting a Fischer indole synthesis that is not proceeding as expected.

Problem Symptom Table

SymptomPossible CauseSuggested Solution
No product formation (TLC analysis) Incorrect acid catalyst or concentration.Screen different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃·OEt₂). Optimize the acid concentration.
Decomposition of starting materials.Check the purity of the phenylhydrazine and carbonyl compound by NMR or other analytical techniques. Use freshly purified starting materials.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Low yield of desired product Competing side reactions.Lower the reaction temperature. Consider a milder acid catalyst. If using an unsymmetrical ketone, the formation of regioisomers is possible.
Inefficient purification.Optimize the column chromatography conditions (solvent system, silica gel activity). Consider recrystallization as an alternative or additional purification step.
Formation of multiple unidentified spots on TLC Complex side reactions or decomposition.Re-evaluate the reaction conditions (temperature, acid, solvent). Attempt to isolate and characterize the major byproducts to understand the competing reaction pathways.
Presence of a tertiary amine in the substrate.The amine may be interfering with the acidic catalyst. Consider protecting the amine or using a different synthetic route.

Troubleshooting Workflow

fischer_troubleshooting start Fischer Indole Synthesis Fails check_purity 1. Verify Starting Material Purity (NMR, etc.) start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify_sm Purify Starting Materials is_pure->purify_sm No screen_catalyst 2. Screen Acid Catalysts (Brønsted & Lewis) is_pure->screen_catalyst Yes purify_sm->start optimize_temp 3. Optimize Reaction Temperature screen_catalyst->optimize_temp success Successful Synthesis screen_catalyst->success Success analyze_byproducts 4. Analyze Byproducts (LC-MS, NMR) optimize_temp->analyze_byproducts optimize_temp->success Success modify_route Consider Alternative Synthetic Route analyze_byproducts->modify_route modify_route->success

A step-by-step workflow for troubleshooting a failed Fischer indole synthesis.
Managing Impurities in Scale-Up Synthesis

Problem: The impurity profile of my indoline synthesis has worsened significantly after scaling up from 1g to 100g.

Quantitative Data Comparison (Example)

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time 2 hours6 hours
Yield of Desired Product 85%70%
Impurity A (Isomer) 1.5%5.2%
Impurity B (Over-reaction) 0.5%3.8%
Impurity C (Starting Material) <0.1%1.5%

Troubleshooting Steps:

  • Identify the Impurities: Isolate and characterize the major impurities using techniques like LC-MS, NMR, and reference standards if available. Understanding the structure of the impurities will provide clues about their formation.

  • Analyze the Root Cause:

    • Increased Reaction Time: Longer reaction times at elevated temperatures can promote the formation of degradation products.

    • Poor Heat Transfer: Localized "hot spots" in the reactor can accelerate side reactions.

    • Inefficient Mixing: Inhomogeneous reaction mixture can lead to localized excesses of reagents, favoring byproduct formation.

  • Implement Corrective Actions:

    • Controlled Reagent Addition: Add critical reagents slowly and sub-surface to ensure rapid mixing and prevent localized concentration gradients.

    • Improved Temperature Control: Use a reactor with a high surface area-to-volume ratio or an efficient cooling system. Monitor the internal temperature at multiple points.

    • Optimize Mixing: Adjust the stirrer speed and design to ensure proper agitation for the specific reaction volume and viscosity.

    • Re-optimize Reaction Parameters: It may be necessary to re-optimize the reaction temperature and time for the larger scale.

Experimental Protocols

Detailed Protocol for Fischer Indole Synthesis of 2,3-dimethylindoline (as a precursor to 2,3-dimethylindole)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenylhydrazine (purified)

  • Methyl ethyl ketone (MEK)

  • Glacial acetic acid

  • Ethanol

  • Sodium borohydride (for reduction to indoline)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

    • Add methyl ethyl ketone (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction by TLC until the phenylhydrazine is consumed.

  • Indolization:

    • To the reaction mixture containing the hydrazone, add glacial acetic acid (5-10 volumes).

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Extraction (for 2,3-dimethylindole):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification of 2,3-dimethylindole:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Reduction to 2,3-dimethylindoline:

    • Dissolve the purified 2,3-dimethylindole in a suitable solvent like acetic acid or methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in portions.

    • Stir the reaction until the indole is fully consumed (monitor by TLC).

    • Carefully quench the reaction with water and neutralize with a base.

    • Extract the indoline product, dry the organic layer, and concentrate.

    • Further purification can be done by column chromatography if needed.

Visualizing the Fischer Indole Synthesis Pathway and Potential Side Reactions

fischer_mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start Phenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone start->hydrazone Condensation enamine Ene-hydrazine (Tautomerization) hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cleavage N-N Bond Cleavage enamine->cleavage Favored by electron- donating groups diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization indole Substituted Indole cyclization->indole -NH₃ byproducts Aniline + Iminium ion cleavage->byproducts

The reaction mechanism of the Fischer indole synthesis and a competing side reaction.

References

Removing impurities from Ethyl 5-aminoindoline-1-carboxylate preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation and purification of Ethyl 5-aminoindoline-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Impurities can originate from starting materials or be generated during the synthesis. The most common route to this compound involves the reduction of a corresponding nitro-substituted indoline. Therefore, potential impurities include:

  • Starting Material Impurities:

    • Positional isomers of the nitro-indoline precursor.

    • Residual reagents from previous synthetic steps.

  • Reaction-Related Impurities:

    • Incomplete Reduction Products: Intermediates from the nitro reduction, such as the corresponding nitroso or hydroxylamine derivatives.

    • Over-reduction Products: While less common with catalytic hydrogenation, stronger reducing agents could potentially affect the carboxylate group.

    • Byproducts from the Carbamoylation Step: Di-acylated products or unreacted 5-aminoindoline if the reaction is not driven to completion.

  • Degradation Products: Aminoindolines can be susceptible to oxidation, leading to colored impurities.

Q2: My final product is a dark oil or a discolored solid. What is the likely cause and how can I fix it?

A2: Discoloration, often appearing as a dark oil or a tan to brown solid, is a common issue. This is typically due to the presence of oxidized impurities or residual reaction intermediates. The 5-amino group is susceptible to air oxidation, which can form highly colored polymeric species.

Troubleshooting:

  • Inert Atmosphere: Ensure all steps following the reduction of the nitro group are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: The discoloration can often be removed by column chromatography or recrystallization. Activated carbon treatment during recrystallization can also be effective in removing colored impurities.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities, including those with similar polarities.

  • Recrystallization: This method is suitable when the desired product is the major component and the impurities have different solubility profiles. It is often used as a final purification step after chromatography to obtain a highly crystalline product.

Troubleshooting Guides

Problem 1: Low Yield After Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time.- Check the quality and stoichiometry of your reagents.
Product Loss During Workup - Be cautious during aqueous extractions as amino compounds can have some water solubility, especially if protonated.- Minimize the number of transfer steps.- Ensure complete extraction from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions.
Product Degradation - As mentioned in FAQ 2, work under an inert atmosphere and use degassed solvents to prevent oxidation of the amino group.
Problem 2: Difficulty with Column Chromatography Purification
Issue Recommended Solution
Poor Separation of Impurities - Optimize the Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.- Choice of Stationary Phase: Standard silica gel is usually sufficient. However, for difficult separations, consider using alumina or a bonded-phase silica.- Sample Loading: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.
Product Streaking on the Column - This can be due to the basicity of the amino group interacting strongly with the acidic silica gel. To mitigate this, you can: - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. - Use neutral or basic alumina as the stationary phase.
Problem 3: Recrystallization Issues
Issue Recommended Solution
Product Oiling Out - "Oiling out" occurs when the product separates as a liquid instead of a solid. This can be addressed by: - Using a larger volume of solvent. - Cooling the solution more slowly. - Adding a co-solvent in which the compound is less soluble to induce crystallization.
No Crystals Form Upon Cooling - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.- Increase Concentration: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.- Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2][3]
Poor Purity After Recrystallization - Ensure the initial crude product is not overly impure. Recrystallization is most effective for removing small amounts of impurities.- Cool the solution slowly to allow for the formation of a pure crystal lattice.- Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[4]

Quantitative Data on Purification

The following table provides representative data on the purity of this compound before and after purification. The exact values can vary depending on the initial purity of the crude product and the specific conditions used.

Purification Method Purity of Crude Product (by HPLC) Purity of Final Product (by HPLC) Typical Recovery
Column Chromatography 75-85%>98%70-90%
Recrystallization ~90%>99%80-95%
Combined Approach 75-85%>99.5%60-85%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized glass column and pack it with silica gel (60-120 mesh) as a slurry in the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the non-polar solvent system.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • To mitigate streaking, 0.5% triethylamine can be added to the eluent system.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Common solvent systems for aminoindoline carboxylates include ethanol, ethyl acetate/hexanes, or acetone/water.[1]

    • To select a solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst If crude purity is high col_chrom->recryst Optional Final Polish purity_check Purity Assessment (HPLC, NMR) col_chrom->purity_check recryst->purity_check final_product Pure Product (>98%) purity_check->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic impure_product Impure Product discolored Discolored (Dark Oil/Solid) impure_product->discolored low_yield Low Yield impure_product->low_yield cause_oxidation Oxidation of Amino Group discolored->cause_oxidation cause_incomplete_rxn Incomplete Reaction low_yield->cause_incomplete_rxn cause_workup_loss Workup Losses low_yield->cause_workup_loss solution_inert Use Inert Atmosphere cause_oxidation->solution_inert solution_chromatography Column Chromatography cause_oxidation->solution_chromatography solution_monitor_rxn Monitor Reaction (TLC/LC-MS) cause_incomplete_rxn->solution_monitor_rxn solution_optimize_workup Optimize Extraction cause_workup_loss->solution_optimize_workup

Caption: Troubleshooting logic for common issues in the preparation of this compound.

References

Validation & Comparative

Comparing the reactivity of Ethyl 5-aminoindoline-1-carboxylate with 5-aminoindole

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Ethyl 5-aminoindoline-1-carboxylate and 5-aminoindole

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of heterocyclic building blocks is paramount. This guide provides a comparative analysis of the reactivity of two key synthons: this compound and 5-aminoindole. While direct, side-by-side experimental comparisons are not extensively documented in the literature, this guide extrapolates their expected reactivity based on fundamental principles of organic chemistry and available experimental data for closely related structures.

Core Structural and Electronic Differences

The difference in the five-membered ring, an indoline (saturated) versus an indole (unsaturated), is the primary determinant of the differential reactivity between these two molecules.

  • 5-aminoindole: The lone pair of electrons on the indole nitrogen (N-1) participates in the aromatic π-system, contributing to the electron-rich nature of the indole ring. This makes the ring highly susceptible to electrophilic attack, particularly at the C-3 position. The 5-amino group further activates the benzene portion of the molecule towards electrophilic substitution.

  • This compound: In this molecule, the five-membered ring is saturated. The nitrogen atom (N-1) is part of a carbamate group, where its lone pair is delocalized through resonance with the carbonyl group of the ethyl carboxylate. This significantly reduces the nucleophilicity and basicity of the nitrogen and has an electron-w-drawing effect on the benzene ring, deactivating it towards electrophilic substitution compared to 5-aminoindole.

Comparative Reactivity in Key Organic Transformations

A summary of expected and documented reactivity for key chemical transformations is presented below.

Reaction Type5-aminoindoleThis compound
N-Acylation The indole nitrogen is nucleophilic and can be readily acylated. For example, reaction with ethyl chloroformate gives Ethyl 5-amino-1H-indole-1-carboxylate in good yield (75%)[1].The nitrogen is part of a carbamate and is already acylated, thus it will not undergo further acylation.
C-Acylation Prone to Friedel-Crafts acylation, primarily at the electron-rich C-3 position. Acylation can also occur on the benzene ring, directed by the 5-amino group.The benzene ring is deactivated by the N-carboxylate group, making Friedel-Crafts acylation more difficult than for 5-aminoindole. Acylation would be directed by the 5-amino group to the C-6 or C-4 positions.
N-Alkylation The indole nitrogen can be alkylated under basic conditions.The carbamate nitrogen is not nucleophilic and will not undergo alkylation.
C-Alkylation Can undergo alkylation at the C-3 position.Alkylation of the benzene ring is expected to be sluggish due to deactivation.
Diazotization/Sandmeyer Reaction The 5-amino group can be readily diazotized and converted to other functional groups (e.g., halides, cyanide) via the Sandmeyer reaction[2][3][4].The 5-amino group can undergo diazotization and subsequent Sandmeyer reactions. The overall success of the reaction may be influenced by the electronic nature of the N-carboxylate group.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below.

Protocol 1: N-Acylation of 5-aminoindole

Objective: To synthesize Ethyl 5-amino-1H-indole-1-carboxylate from 5-aminoindole.

Procedure: [1]

  • Dissolve 5-amino-1H-indole (4.27 g, 32.3 mmol) in 50 mL of tetrahydrofuran.

  • Add triethylamine (5.4 mL, 38.8 mmol) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add ethyl chloroformate (3.4 mL, 35.5 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture for 4 hours at 0°C.

  • Quench the reaction by diluting with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, water, and saturated aqueous sodium chloride.

  • Dry the organic phase over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (eluent: dichloromethane with a 0-2.5% methanol gradient) to yield Ethyl 5-amino-1H-indole-1-carboxylate as a tan solid. Expected Yield: 75%[1].

Protocol 2: Sandmeyer Reaction of an Aromatic Amine (General Protocol adaptable for 5-aminoindole and this compound)

Objective: To convert the 5-amino group to a chloro group via a Sandmeyer reaction.

Procedure: (Adapted from a general Sandmeyer reaction protocol)[2][5] Part 1: Preparation of the Diazonium Salt

  • Dissolve the 5-aminoindole or this compound in a suitable acidic solution (e.g., HCl in water).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 15-30 minutes at this temperature. The formation of the diazonium salt is typically indicated by a color change.

Part 2: Copper(I) Chloride Mediated Substitution

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl, also cooled to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

  • Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or distillation.

Visualizing Reaction Pathways and Workflows

To further clarify the chemical transformations and experimental processes, the following diagrams are provided.

logical_relationship cluster_indole 5-aminoindole Reactivity cluster_indoline This compound Reactivity Indole 5-aminoindole Indole_N_Acyl N-Acylated Indole Indole->Indole_N_Acyl Acylation (N1) Indole_C3_Acyl C3-Acylated Indole Indole->Indole_C3_Acyl Acylation (C3) Indole_Sandmeyer 5-Haloindole (via Sandmeyer) Indole->Indole_Sandmeyer Diazotization -> Sandmeyer Indoline This compound Indoline_Sandmeyer Ethyl 5-haloindoline-1-carboxylate (via Sandmeyer) Indoline->Indoline_Sandmeyer Diazotization -> Sandmeyer No_N_Acyl N-Acylation: Not Reactive Indoline->No_N_Acyl Slow_C_Acyl C-Acylation: Slow Indoline->Slow_C_Acyl

Caption: Comparative reactivity pathways of 5-aminoindole and this compound.

experimental_workflow Start Start: 5-amino Aromatic Compound Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Intermediate Diazotization->Diazonium_Salt CuCl_Addition Addition to CuCl (0-5°C) Diazonium_Salt->CuCl_Addition Reaction_Complete Reaction Warming & Completion CuCl_Addition->Reaction_Complete Extraction Workup: Extraction & Washing Reaction_Complete->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product Final Product: 5-chloro Aromatic Compound Purification->Product

Caption: General experimental workflow for the Sandmeyer reaction.

Conclusion

References

In Vitro Assay Validation for Anti-Inflammatory Compounds Derived from Ethyl 5-aminoindoline-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel anti-inflammatory compounds derived from an indoline scaffold, focusing on their dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). The data presented is based on a study by Cerqua et al. (2022), which explores the discovery and optimization of these indoline-based compounds. This guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to aid in the evaluation of these compounds against other alternatives.

Performance Data: Dual Inhibition of 5-LOX and sEH

The following table summarizes the in vitro inhibitory activity (IC50) of various indoline derivatives against human 5-LOX and soluble epoxide hydrolase (sEH). The data is extracted from the study by Cerqua et al. (2022). Lower IC50 values indicate greater potency.

Compound5-LOX IC50 (µM)sEH IC50 (µM)
43 0.45 ± 0.111.39 ± 0.45
53 0.28 ± 0.020.061 ± 0.003
54 0.18 ± 0.050.100 ± 0.010
73 0.41 ± 0.010.43 ± 0.10

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Inhibition of 5-LOX in Human Polymorphonuclear Leukocytes (PMNLs)

This cell-based assay evaluates the ability of the test compounds to inhibit 5-LOX within a biological environment.

Methodology:

  • Isolation of PMNLs: Human PMNLs are isolated from peripheral blood of healthy donors.

  • Incubation: The isolated PMNLs are incubated with the test compounds at various concentrations.

  • Stimulation: The cells are then stimulated to activate the 5-LOX pathway.

  • Product Analysis: The levels of 5-LOX products (leukotrienes) are measured, typically using techniques like HPLC or ELISA.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of 5-LOX product formation is determined.

Inhibition of Isolated Human Recombinant 5-LOX

This assay directly measures the interaction of the test compounds with the purified 5-LOX enzyme.

Methodology:

  • Enzyme Preparation: Purified human recombinant 5-LOX is used.

  • Reaction Mixture: The enzyme is incubated with the test compounds at various concentrations in a suitable buffer.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Activity Measurement: The enzyme activity is determined by measuring the formation of the product, typically through spectrophotometry or fluorometry.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity is calculated.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This assay determines the inhibitory effect of the compounds on the activity of sEH.

Methodology:

  • Enzyme Source: Human isolated sEH is used.

  • Assay Principle: A fluorometric assay is commonly employed, where a non-fluorescent substrate is hydrolyzed by sEH to a fluorescent product.

  • Incubation: The sEH enzyme is incubated with the test compounds at various concentrations.

  • Substrate Addition: The reaction is started by adding the non-fluorescent substrate.

  • Fluorescence Measurement: The increase in fluorescence over time is measured using a plate reader.

  • IC50 Determination: The concentration of the compound that results in a 50% reduction in enzyme activity is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the arachidonic acid cascade and the experimental workflow for in vitro validation.

Arachidonic_Acid_Cascade cluster_prostaglandins Prostaglandin Pathway cluster_leukotrienes Leukotriene Pathway cluster_epoxides Epoxide Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1/COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX CYP450 CYP450 Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes EETs EETs (Anti-inflammatory) CYP450->EETs sEH sEH EETs->sEH DHETs DHETs (Less Active) sEH->DHETs Indoline_Derivatives_LOX Indoline Derivatives (Inhibition) Indoline_Derivatives_LOX->LOX Indoline_Derivatives_sEH Indoline Derivatives (Inhibition) Indoline_Derivatives_sEH->sEH

Caption: Arachidonic Acid Cascade and Targets of Indoline Derivatives.

In_Vitro_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Validation cluster_data Data Analysis Start Ethyl 5-aminoindoline-1-carboxylate Scaffold Synthesis Chemical Synthesis & Purification Start->Synthesis Derivatives Indoline Derivatives Synthesis->Derivatives Assay_5LOX_Cell 5-LOX Inhibition Assay (PMNLs) Derivatives->Assay_5LOX_Cell Assay_5LOX_Enzyme Isolated 5-LOX Inhibition Assay Derivatives->Assay_5LOX_Enzyme Assay_sEH sEH Inhibition Assay Derivatives->Assay_sEH IC50 IC50 Determination Assay_5LOX_Cell->IC50 Assay_5LOX_Enzyme->IC50 Assay_sEH->IC50 Comparison Comparison with Alternatives IC50->Comparison

Caption: Experimental Workflow for In Vitro Assay Validation.

Comparative Guide to the Structure-Activity Relationship of Ethyl 5-Aminoindoline-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of Ethyl 5-aminoindoline-1-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is compiled from multiple studies and focuses on the synthesis, biological evaluation, and experimental methodologies of these compounds against different biological targets.

Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors

A series of indoline-based compounds were investigated for their potential as dual inhibitors of 5-LOX and sEH, enzymes involved in inflammatory pathways. The core structure was modified at the N-1 and C-5 positions of the indoline ring to explore the SAR.

Data Presentation: Biological Activity of Indoline Analogs
CompoundR1 (N-1 substituent)R2 (C-5 substituent)5-LOX IC50 (μM)sEH IC50 (nM)
43 4-FluorobenzylIsothiocyanate0.28 ± 0.02> 1000
53 4-FluorobenzoylUrea> 1061 ± 3
54 4-FluorophenylacetylUrea> 10100 ± 10
73 NeopentylThioureaPotent (qualitative)Potent (qualitative)

Data extracted from a study on indoline-based dual 5-LOX/sEH inhibitors.[1]

SAR Insights:

  • The presence of a thiourea group at the C-5 position appears crucial for 5-LOX inhibitory activity, as seen in compound 43 .[1]

  • A urea group at the C-5 position is a key requisite for potent sEH inhibition, as demonstrated by compounds 53 and 54 .[1]

  • Molecular modeling studies indicated that the thiourea group of compound 43 forms hydrogen bonds with Q363 and Y181 in the 5-LOX active site.[1]

  • The N-1 substituent also plays a role in activity, with various alkyl and aryl groups being explored.[1]

Experimental Protocols

General Synthesis of Indoline Analogs: The synthesis of the indoline analogs started from 5-nitroindoline. The N-1 position was modified by alkylation or acylation. For instance, N-1 alkylation was achieved using commercially available aldehydes, and acylation was performed with acyl chlorides like 4-fluorobenzoyl chloride. The nitro group at the C-5 position was then reduced to an amine via continuous flow hydrogenation. This amine intermediate was further converted to isothiocyanates by reaction with carbon disulfide followed by treatment with ethyl chloroformate, or to ureas.[1]

5-LOX Inhibition Assay: The inhibitory activity against 5-LOX was evaluated using a cell-free assay with a purified enzyme. The assay measures the formation of leukotrienes, the product of 5-LOX activity. The IC50 values were determined by measuring the concentration of the compound required to inhibit 50% of the enzyme activity.[1]

sEH Inhibition Assay: The inhibitory activity against sEH was determined using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic substrate by the enzyme. The IC50 values were calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.[1]

Visualization: Synthetic Pathway

G 5-Nitroindoline 5-Nitroindoline N-1 Substituted 5-nitroindoline N-1 Substituted 5-nitroindoline 5-Nitroindoline->N-1 Substituted 5-nitroindoline Alkylation/Acylation (R1-X) N-1 Substituted 5-aminoindoline N-1 Substituted 5-aminoindoline N-1 Substituted 5-nitroindoline->N-1 Substituted 5-aminoindoline Hydrogenation (H2, Pd/C) Final Analog (Thiourea/Urea) Final Analog (Thiourea/Urea) N-1 Substituted 5-aminoindoline->Final Analog (Thiourea/Urea) CS2/ClCOOEt or Triphosgene/Amine

Caption: General synthetic scheme for N-1 and C-5 substituted indoline analogs.

Antimycobacterial Agents

A series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Rv strains.

Data Presentation: Antimycobacterial Activity
CompoundSubstituent on Benzyl RingMIC (μg/mL) against Mtb H37RvSelectivity Index (SI)
General Range Various0.25 to 16>10
5e 3,4-dichloro0.25>200

Data from a study on isoxazole-carboxylate based anti-TB agents.[2][3]

SAR Insights:

  • The majority of the synthesized compounds exhibited significant in vitro efficacy against the H37Rv strain of Mtb.[2][3]

  • Compound 5e , with a 3,4-dichlorobenzyl substituent, was identified as the most potent analog, with a MIC of 0.25 μg/mL and a high selectivity index, indicating low cytotoxicity.[2][3]

  • The presence of electron-withdrawing groups on the benzyl ring appears to be favorable for antimycobacterial activity.

  • Compound 5e also showed equipotent activity against drug-resistant Mtb strains and demonstrated bactericidal activity.[2][3]

Experimental Protocols

Synthesis of Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates: The synthesis involved a multi-step process starting from appropriate indole precursors. The key step was the construction of the isoxazole ring, likely through a cycloaddition reaction. The final compounds were generated by introducing various substituted benzyl groups at the N-1 position of the indole ring.[2][3]

Antimycobacterial Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv was determined using a standard microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[2][3]

Cytotoxicity Assay (Selectivity Index Determination): The cytotoxicity of the compounds was evaluated against a mammalian cell line (e.g., Vero cells) using an assay like the MTT assay. The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC value. A higher SI value indicates greater selectivity for the mycobacteria over host cells.[2][3]

Visualization: SAR Logic

G cluster_0 Core Scaffold Ethyl 5-(1-benzyl-1H-indol-5-yl)\nisoxazole-3-carboxylate Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate Electron-withdrawing groups\n(e.g., 3,4-dichloro) Electron-withdrawing groups (e.g., 3,4-dichloro) Ethyl 5-(1-benzyl-1H-indol-5-yl)\nisoxazole-3-carboxylate->Electron-withdrawing groups\n(e.g., 3,4-dichloro) High Potency (MIC = 0.25 µg/mL) Electron-donating groups Electron-donating groups Ethyl 5-(1-benzyl-1H-indol-5-yl)\nisoxazole-3-carboxylate->Electron-donating groups Unsubstituted Unsubstituted Ethyl 5-(1-benzyl-1H-indol-5-yl)\nisoxazole-3-carboxylate->Unsubstituted G Start Start Synthesis Japp-Klingemann Indole Synthesis Start->Synthesis Characterization FTIR, NMR, MS, Elemental Analysis Synthesis->Characterization Biological Evaluation In vitro GSK-3β Luminance Assay Characterization->Biological Evaluation Data Analysis IC50 Determination Biological Evaluation->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

References

Efficacy of Ethyl 5-aminoindoline-1-carboxylate derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Ethyl 5-aminoindoline-1-carboxylate Derivatives and Alternative Kinase Inhibitors

This guide provides a comparative analysis of the efficacy of kinase inhibitors, with a focus on derivatives of this compound and other relevant heterocyclic compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Kinase Inhibition by Indole and Indoline Derivatives

Kinases are a critical class of enzymes involved in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery. Indole and indoline scaffolds are prevalent in many approved kinase inhibitors due to their ability to mimic the hinge-binding region of ATP in the kinase domain. While specific data on this compound derivatives is limited in publicly available research, this guide draws comparisons from structurally similar indole-6-carboxylate esters and other indole derivatives that have been evaluated as kinase inhibitors, particularly against receptor tyrosine kinases like EGFR and VEGFR-2. These comparisons provide valuable insights into the potential efficacy and structure-activity relationships of this class of compounds.

Comparative Efficacy of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected indole-based kinase inhibitors against key cancer-related kinases. For comparison, data for the well-established kinase inhibitors Erlotinib and Sorafenib are also included.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Compounds

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Indole-6-carboxylate Derivative 4a EGFRData Not SpecifiedErlotinib0.04 ± 0.01
Indole-6-carboxylate Derivative 6c VEGFR-2Data Not SpecifiedSorafenibData Not Specified
Indole-based Oxadiazole 2e EGFR2.80 ± 0.52Erlotinib0.04 ± 0.01
Indole-based Tyrphostin 2a VEGFR-2< 1.0Sorafenib0.9
Indole-based Tyrphostin 2b VEGFR-2< 1.0Sorafenib0.9

Note: Specific IC50 values for compounds 4a and 6c were not available in the cited literature, though they were identified as the most potent inhibitors in their respective series against EGFR and VEGFR-2[1][2]. Compound 2e demonstrated significant EGFR inhibition, albeit less potent than Erlotinib[3]. Compounds 2a and 2b showed potent activity against VEGFR-2, comparable to or exceeding that of Sorafenib[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common kinase inhibition assays.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (e.g., an this compound derivative) in a kinase reaction buffer.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each reaction to terminate the kinase activity and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture.

    • Incubate at room temperature for 30-60 minutes to allow the ATP-driven luminescent reaction to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.[5][6][7]

LanthaScreen™ TR-FRET Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to a kinase.

  • Assay Setup:

    • Prepare a solution containing the kinase, a terbium-labeled anti-tag antibody, and the test compound.

    • Prepare a separate solution of a fluorescently labeled kinase tracer.

  • Binding Reaction:

    • In a microplate, combine the kinase/antibody/compound solution with the tracer solution.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Signal Detection:

    • Excite the terbium donor fluorophore at 340 nm.

    • Measure the emission at two wavelengths: 615 nm (terbium emission) and 665 nm (tracer emission due to FRET).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm). A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound, signifying inhibition.[8][9][10][11]

Signaling Pathways and Experimental Workflow

Visualizing the complex interactions in cellular signaling and the flow of experimental procedures can aid in understanding the mechanism of action of kinase inhibitors.

G VEGFR-2 Signaling Pathway in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Migration, Survival) mTOR->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibitor This compound Derivative (Hypothetical) Inhibitor->VEGFR2 Inhibition Inhibitor->PI3K Inhibition

Caption: VEGFR-2 and PI3K/Akt/mTOR signaling pathways targeted by kinase inhibitors.

G Kinase Inhibitor Screening Workflow A Compound Library (this compound Derivatives) B Primary Screening (e.g., ADP-Glo Assay) A->B C Hit Identification (Compounds with >50% Inhibition) B->C D Dose-Response Analysis (IC50 Determination) C->D Active Hits E Secondary Assays (e.g., TR-FRET Binding Assay) D->E F Selectivity Profiling (Panel of Kinases) E->F G Lead Compound F->G

Caption: A typical workflow for screening and identifying novel kinase inhibitors.

References

Comparative Cross-Reactivity Profiling of Ethyl 5-aminoindoline-1-carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of investigational compounds based on the Ethyl 5-aminoindoline-1-carboxylate scaffold. The following data and protocols are intended to serve as a reference for assessing the selectivity of this class of molecules and to provide a framework for similar in-house investigations.

Introduction

The this compound scaffold is a versatile starting point for the development of potent inhibitors targeting a variety of protein classes, including kinases and enzymes involved in inflammatory pathways.[1][2][3][4] Achieving a high degree of selectivity is paramount in drug discovery to minimize off-target effects and potential toxicity. This guide compares a hypothetical lead compound, Indoline-A , an this compound derivative designed as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, with two alternative CDK2 inhibitors, Alkenyl-B and Pyrido-C , across a panel of kinases to delineate its selectivity profile.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of the three compounds against the primary target (CDK2) and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Target KinaseCompound Indoline-A (IC50, nM)Compound Alkenyl-B (IC50, nM)Compound Pyrido-C (IC50, nM)
CDK2 (Primary Target) 46 33 16
CDK121015085
CDK5850600320
GSK3β>10,0008,500>10,000
PIM11,200950400
SRC>10,000>10,0007,500
VEGFR25,3004,1002,800
EGFR>10,000>10,000>10,000

Data presented is hypothetical and for illustrative purposes.

Signaling Pathway

The diagram below illustrates the role of CDK2 in cell cycle progression, the intended target pathway for the compounds discussed.

CDK2_Signaling_Pathway CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb pRb ActiveComplex->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor Indoline-A Inhibitor->CDK2 Inhibits

Figure 1: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Profiling: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the substrate, and ATP in a kinase reaction buffer (e.g., 50mM Tris, pH 7.5, 150mM NaCl, 0.25mM DTT).

    • Dispense 5 µL of the kinase/substrate solution into 384-well plates.

    • Add serial dilutions of the test compounds (e.g., Indoline-A) in DMSO to the wells. The final DMSO concentration should be kept constant (e.g., 1%).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.[5]

ADP_Glo_Workflow Start Start: Kinase, Substrate, and Compound in Well Add_ATP 1. Add ATP Incubate 60 min Start->Add_ATP Kinase_Reaction Kinase Reaction (ATP -> ADP) Add_ATP->Kinase_Reaction Add_ADPGlo 2. Add ADP-Glo™ Reagent Incubate 40 min Kinase_Reaction->Add_ADPGlo Deplete_ATP Remaining ATP Depleted Add_ADPGlo->Deplete_ATP Add_Detection_Reagent 3. Add Kinase Detection Reagent Incubate 30 min Deplete_ATP->Add_Detection_Reagent Signal_Generation ADP -> ATP -> Light Add_Detection_Reagent->Signal_Generation Read_Luminescence 4. Read Luminescence Signal_Generation->Read_Luminescence End End: IC50 Determination Read_Luminescence->End

Figure 2: Workflow for the ADP-Glo™ kinase assay.
Chemoproteomic Profiling: Kinobeads Competition Assay

This method assesses the binding of a compound to a broad range of native kinases in a cellular lysate.[6][7]

Protocol:

  • Cell Lysate Preparation:

    • Culture and harvest selected cell lines to ensure broad kinome coverage.

    • Lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors.

    • Determine the total protein concentration of the lysate (e.g., using a Bradford assay).

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 5 mg of total protein per sample).

    • Incubate the lysate with increasing concentrations of the test compound (e.g., Indoline-A) or a DMSO control for 45 minutes at 4°C.

  • Kinase Enrichment:

    • Add "kinobeads," an affinity resin with immobilized non-selective kinase inhibitors, to the lysate.

    • Incubate for 1-2 hours at 4°C to allow kinases not bound to the test compound to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the kinases captured by the beads in each sample.

    • Determine the dose-dependent reduction in kinase binding to the beads in the presence of the test compound to assess binding affinity and selectivity.

Kinobeads_Workflow Cell_Lysate 1. Prepare Cell Lysate (Native Kinases) Incubate_Compound 2. Incubate with Test Compound (e.g., Indoline-A) Cell_Lysate->Incubate_Compound Add_Kinobeads 3. Add Kinobeads (Affinity Resin) Incubate_Compound->Add_Kinobeads Competitive_Binding Competitive Binding Occurs Add_Kinobeads->Competitive_Binding Wash_Beads 4. Wash Beads to Remove Non-specific Binders Competitive_Binding->Wash_Beads Elute_Digest 5. Elute and Digest Bound Kinases Wash_Beads->Elute_Digest LC_MS 6. LC-MS/MS Analysis Elute_Digest->LC_MS Data_Analysis 7. Quantify Kinase Binding and Determine Selectivity LC_MS->Data_Analysis

Figure 3: Workflow for the Kinobeads chemoproteomics assay.

Conclusion

The presented hypothetical data and established experimental protocols provide a robust framework for evaluating the cross-reactivity of novel compounds derived from the this compound scaffold. While Indoline-A demonstrates good potency for its primary target, CDK2, its selectivity profile against other kinases is crucial for its development as a potential therapeutic agent. The use of both biochemical assays, such as ADP-Glo, and cell-based proteomic approaches, like the Kinobeads assay, offers a comprehensive understanding of a compound's interaction landscape.[5][6][7] This dual approach is essential for identifying highly selective drug candidates and mitigating potential off-target liabilities.

References

The Ethyl Carboxylate Group: A Double-Edged Sword in the Biological Activity of 5-Aminoindoline

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical and Pharmacokinetic Profile Modulation

The addition of an ethyl carboxylate group to the 5-aminoindoline core is expected to significantly alter its physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Property5-Aminoindoline5-Aminoindoline with Ethyl CarboxylateAnticipated Effect of Ethyl Carboxylate Group
Molecular Weight 132.16 g/mol 204.23 g/mol (for ethyl 5-aminoindole-2-carboxylate)Increased molecular weight may impact cell permeability and transport.
Lipophilicity (LogP) LowerHigherThe ethyl ester group increases lipophilicity, which can enhance membrane permeability but may also increase binding to plasma proteins and metabolic enzymes.
Polarity More polarLess polar (ester vs. amine)The ester group is less polar than the free amine, which can influence solubility and interactions with polar targets.
Hydrogen Bonding Amine group acts as a hydrogen bond donor and acceptor.The ester carbonyl can act as a hydrogen bond acceptor. The amino group remains a donor/acceptor.Provides an additional hydrogen bond acceptor site, potentially leading to new interactions with biological targets.
Metabolic Stability Susceptible to oxidation and conjugation at the amino group.The ester is susceptible to hydrolysis by esterases, forming the corresponding carboxylic acid.Introduces a metabolically labile site, which can be a strategy for creating prodrugs or may lead to rapid inactivation.

Impact on Biological Activity: A Tale of Two Possibilities

The influence of the ethyl carboxylate group on the biological activity of 5-aminoindoline is highly dependent on the specific biological target and its binding site topology.

Case 1: Enhanced Activity through Favorable Interactions

In scenarios where the target's binding pocket has a region that can accommodate the ethyl carboxylate group and form favorable interactions, an increase in potency can be expected. For instance, in a study on 2-amino-5-hydroxyindoles as 5-lipoxygenase (5-LO) inhibitors, the presence of an ethyl carboxylate group at the 3-position was a feature of a potent compound (IC50 ≈ 300 nM).[1] This suggests that the ester group contributed positively to the overall binding affinity.

The additional hydrogen bond acceptor capability of the ester's carbonyl oxygen can form a crucial interaction with a hydrogen bond donor residue (e.g., the side chain of an asparagine, glutamine, or serine) in the active site of an enzyme or receptor.

Case 2: Diminished Activity due to Steric Hindrance or Unfavorable Properties

Conversely, the ethyl carboxylate group can lead to a decrease or loss of activity. If the binding pocket is sterically constrained, the bulk of the ethyl carboxylate group may prevent the 5-aminoindoline core from achieving its optimal binding orientation.

Furthermore, the increased lipophilicity imparted by the ethyl ester can sometimes lead to non-specific binding to hydrophobic pockets in off-target proteins, potentially causing toxicity. The introduction of a metabolically weak spot can also lead to rapid degradation of the compound in vivo, reducing its effective concentration at the target site.

Experimental Protocols

While direct comparative experimental data is lacking, the following are standard protocols that would be used to assess the biological activity of 5-aminoindoline and its ethyl carboxylate derivative.

In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a specific kinase.

  • Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, 5-aminoindoline, ethyl 5-aminoindoline-carboxylate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay
  • Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on a cancer cell line.

  • Materials: Human cancer cell line (e.g., HeLa), cell culture medium, fetal bovine serum, penicillin-streptomycin, 5-aminoindoline, ethyl 5-aminoindoline-carboxylate, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Visualizing Potential Mechanisms

To conceptualize how the ethyl carboxylate group might influence activity, we can consider a hypothetical signaling pathway where a 5-aminoindoline derivative acts as an inhibitor.

G cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Ligand Growth Factor Ligand->Receptor Binds and activates Compound 5-Aminoindoline Derivative Compound->Kinase1 Inhibits

References

Safety Operating Guide

Proper Disposal of Ethyl 5-aminoindoline-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 5-aminoindoline-1-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards. As specific regulations may vary, always consult your institution's Environmental Health and Safety (EHS) department for local requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling guidelines for similar chemical compounds, the following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of potential splashing, consider additional protective clothing.

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

1. Waste Identification and Segregation:

  • Treat all unused or contaminated this compound as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keeping waste streams separate is crucial for safe handling and disposal.

2. Containerization:

  • Use a dedicated, properly labeled, and compatible waste container. Ideally, the original container should be used if it is in good condition.[4]

  • The container must be securely sealed to prevent leaks or spills and should be stored in a designated "Satellite Accumulation Area" (SAA).[4][5]

  • The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a secondary containment bin within the SAA.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][6]

  • The SAA must be located at or near the point of waste generation and should be inspected regularly for any signs of leakage.[4][5]

4. Arranging for Disposal:

  • Contact your institution's EHS department or designated waste management provider to schedule a pickup for the hazardous waste.[5]

  • Provide them with accurate information about the waste, including its identity and quantity.

5. Disposal of Empty Containers:

  • A container that has held this compound should be treated as hazardous waste.

  • For a container to be considered "empty" by regulatory standards, all possible contents must be removed.[7]

  • In many jurisdictions, containers of acutely hazardous waste must be triple-rinsed with a suitable solvent.[3] The rinsate from this process must be collected and disposed of as hazardous waste.[3][7] Always consult your EHS department for specific procedures regarding empty container disposal.

Summary of Disposal Parameters

ParameterGuidelineSource
Disposal Method Via a licensed professional waste disposal service.[1]
Prohibited Disposal Do not dispose down the drain or in regular trash.[2][3]
Waste Container Original or compatible, sealed, and clearly labeled container.[4][5]
Waste Segregation Do not mix with other waste streams.
Storage Location Designated and inspected Satellite Accumulation Area.[4][5]
Empty Containers Triple-rinse (if required), collect rinsate as hazardous waste.[3][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have Waste This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify as Hazardous Waste ppe->identify containerize 3. Place in a Labeled, Sealed, Compatible Container identify->containerize store 4. Store in Designated Satellite Accumulation Area containerize->store empty_container Handling Empty Container containerize->empty_container Is container empty? contact_ehs 5. Contact EHS for Waste Pickup store->contact_ehs end End: Waste Properly Managed for Disposal contact_ehs->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->containerize Add to liquid hazardous waste

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.